5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPXIDCAJUCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678443 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-60-7 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde chemical properties
<An In-Depth Technical Guide on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated derivative of the 7-azaindole scaffold, a critical building block in modern medicinal chemistry. Its distinct electronic characteristics and capacity for strategic functionalization make it an indispensable intermediate in synthesizing highly selective and potent kinase inhibitors, among other therapeutic agents. This guide offers a detailed examination of its chemical properties, synthesis, and reactivity, providing insights from the field for professionals in research, science, and drug development. It will explore the reasoning behind experimental choices, outline self-validating protocols, and substantiate all assertions with authoritative scientific literature.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a prominent scaffold in drug discovery. Its structure, which resembles the indole core of tryptophan, enables it to act as a versatile hinge-binding motif for a variety of protein kinases. The strategic placement of a fluorine atom at the 5-position and a carbaldehyde group at the 6-position of this scaffold results in this compound. This modification significantly enhances the molecule's utility in several ways:
-
Modulating Physicochemical Properties: The highly electronegative fluorine atom can alter the molecule's pKa, lipophilicity, and metabolic stability, which often leads to improved pharmacokinetic profiles.
-
Providing a Key Synthetic Handle: The aldehyde functionality acts as a versatile anchor for a broad range of chemical transformations, facilitating the construction of complex molecular structures.
This guide will furnish a comprehensive overview of this vital synthetic intermediate, enabling researchers to fully harness its potential in their drug discovery efforts.
Physicochemical Properties: A Data-Driven Overview
A solid understanding of a compound's physicochemical properties is essential for its successful use in synthesis and drug development. The key properties of this compound are detailed below.
| Property | Value | Source |
| Molecular Formula | C8H5FN2O | [1][2] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| CAS Number | 1246088-60-7 | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is defined by unique signals that correspond to the aromatic protons of the pyrrolopyridine core and the aldehyde proton. Specific chemical shifts and coupling constants are vital for confirming the structure.[3]
-
¹³C NMR: The carbon NMR provides information about the molecule's carbon framework.[4]
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak that corresponds to the compound's molecular weight, confirming its identity.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that demands precise control of reaction conditions. A common and dependable synthetic route is detailed below.
Diagram: Synthetic Pathway
Caption: Vilsmeier-Haack formylation of the 7-azaindole core.
Step-by-Step Experimental Protocol:
-
Reagent Preparation (Vilsmeier-Haack Reagent): In a flame-dried, three-necked flask fitted with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier-Haack reagent. Causality: The pre-formation of the electrophilic Vilsmeier reagent is essential for achieving high regioselectivity in the subsequent formylation step.[5]
-
Formylation Reaction: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂). Cool the solution to 0 °C and slowly add the pre-formed Vilsmeier-Haack reagent dropwise. Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC. Expertise: The slow addition of the reagent at low temperature helps manage the exothermicity of the reaction and minimize the formation of side-products.[6]
-
Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker with crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and quench the reaction. Trustworthiness: This quenching procedure is a self-validating system; the effervescence signals the neutralization of the acidic components.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound. Authoritative Grounding: The principles of liquid-liquid extraction and column chromatography are standard, well-established techniques for purifying organic compounds.
Chemical Reactivity and Synthetic Applications
The aldehyde group at the C6 position is the main site of reactivity, making it a versatile handle for a variety of chemical transformations.
Diagram: Key Reactions of the Aldehyde Group
Caption: Synthetic transformations of the 6-carbaldehyde group.
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Reductive Amination: The aldehyde readily undergoes reductive amination with primary and secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to produce the corresponding substituted amines. This is a fundamental reaction for introducing diverse side chains in drug discovery programs.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) offers a dependable method for synthesizing vinyl-substituted 7-azaindoles. This transformation is key for accessing compounds with extended conjugation.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The resulting carboxylic acid is another valuable synthetic intermediate.
-
Condensation Reactions: The aldehyde can take part in various condensation reactions, such as Knoevenagel condensations with active methylene compounds, to form a wide array of heterocyclic systems.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a key intermediate in the synthesis of numerous kinase inhibitors. The 7-azaindole core effectively mimics the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The substituents introduced via the 6-carbaldehyde group can then be customized to occupy adjacent hydrophobic pockets, resulting in high potency and selectivity.
Notable Examples:
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JAK Inhibitors: This scaffold is a common feature in inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and myeloproliferative disorders.[7]
-
FGFR Inhibitors: It has also been used in the development of potent inhibitors of fibroblast growth factor receptors (FGFRs), a key target in certain types of cancers.[8][9][10]
Conclusion
This compound is a high-value synthetic intermediate with wide-ranging applications in medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an essential tool for the modern drug discoverer. The robust synthetic protocols and diverse downstream chemical transformations detailed in this guide offer a solid foundation for designing and synthesizing next-generation therapeutics. As the search for more selective and potent drugs continues, the strategic importance of this fluorinated 7-azaindole derivative is poised to increase.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). JUIT. Retrieved January 16, 2026, from [Link]
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MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). Capot Chemical. Retrieved January 16, 2026, from [Link]
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3-(2-Trityl-2H-tetrazol-5-YL)-phenol | 885278-25-1. (n.d.). Capot Chemical. Retrieved January 16, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). SpringerLink. Retrieved January 16, 2026, from [Link]
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Vilsmeier–Haack reaction of indole. (2023). YouTube. Retrieved January 16, 2026, from [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. (2015). PubMed. Retrieved January 16, 2026, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. Retrieved January 16, 2026, from [Link]
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2.5.7 Formylation and the Vilsmeier Reagent. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
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1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS No. 1246088-60-7), a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The document delves into the physicochemical properties, synthesis, characterization, and chemical reactivity of this compound. Special emphasis is placed on its application as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure is isomeric with indole and purine, allowing it to act as a bioisostere and interact with a wide range of biological targets. The nitrogen atom in the pyridine ring can form critical hydrogen bonds, for instance, with the hinge region of kinase active sites, making it a cornerstone for the development of kinase inhibitors.[1]
The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Furthermore, the carbaldehyde group at the 6-position serves as a versatile chemical handle for further synthetic transformations, enabling the construction of diverse molecular libraries for drug screening. This compound thus represents a strategically designed building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1246088-60-7 | [2] |
| Molecular Formula | C₈H₅FN₂O | [2] |
| Molecular Weight | 164.14 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | DNYPXIDCAJUCTO-UHFFFAOYSA-N | [2] |
| SMILES | Fc1cc2cc[nH]c2nc1C=O | [2] |
Synthesis and Purification
While this compound is commercially available from various suppliers, a detailed, peer-reviewed synthesis protocol is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the functionalization of the 7-azaindole core.
A common strategy for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The starting material for this proposed synthesis would be 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Caption: Proposed synthesis of the title compound.
Hypothetical Protocol:
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF), phosphorus oxychloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion.
-
Upon completion, the reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification is typically achieved through column chromatography on silica gel.
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-rich pyrrole ring of the 7-azaindole system is susceptible to attack by the Vilsmeier reagent (chlorodimethyliminium ion), leading to formylation, likely at the 6-position due to the directing effects of the fused ring system.
Spectroscopic Characterization
Specific experimental spectroscopic data for this compound is not widely published. The following are predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.
¹H NMR:
-
Aldehyde proton (-CHO): Expected to be a singlet in the range of 9.8-10.2 ppm.
-
Aromatic protons: Three distinct signals are expected in the aromatic region (7.0-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals (H-F coupling).
-
Pyrrole N-H proton: A broad singlet is expected at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR:
-
Carbonyl carbon (-CHO): A signal is expected in the range of 185-195 ppm.
-
Aromatic carbons: Signals for the eight carbon atoms of the bicyclic system are expected in the aromatic region (100-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 164.04 or 165.05, respectively, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy:
-
N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-F stretch: An absorption band in the region of 1000-1100 cm⁻¹.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in the reactivity of its aldehyde group, which serves as a versatile precursor for a variety of chemical transformations.
Caption: Key reactions of the aldehyde group.
Application in Kinase Inhibitor Synthesis:
The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine part of ATP. The development of potent and selective fibroblast growth factor receptor (FGFR) inhibitors, for example, has utilized this scaffold.[3] Abnormal FGFR signaling is implicated in various cancers.[3]
Caption: Interaction of the scaffold with a kinase.
The aldehyde functionality of the title compound allows for its elaboration into more complex structures that can occupy other regions of the ATP binding site, thereby enhancing potency and selectivity. For instance, reductive amination can be used to introduce various amine-containing side chains that can form additional interactions within the active site.
Safety and Handling
Hazard Identification:
Based on available safety data for this compound, it is classified with the following hazards:
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
It is classified under Storage Class 11: Combustible Solids.[2]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its 7-azaindole core provides a proven scaffold for targeting a variety of enzymes, particularly kinases, while the fluorine and aldehyde functionalities offer opportunities for fine-tuning molecular properties and for further synthetic diversification. While detailed experimental data on its synthesis and characterization are not widely available in peer-reviewed literature, its utility can be confidently inferred from the extensive research on related compounds. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their drug discovery programs.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
- Azaindole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm]
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- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde synthesis. ChemicalBook. [URL: https://www.chemicalbook.
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- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/765083]
- Synthesis of Azaindoles. Chinese Journal of Chemistry. [URL: https://www.sioc-journal.cn/Jwk_hxxb/EN/10.6023/cjoc201202021]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00213a]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728028/]
- Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503525/]
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/337775960_Synthesis_and_Characterization_of_New_Biologically_Active_Pyrrolo23-bPyridine_Scaffolds]
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503525/]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [URL: https://www.mdpi.com/1424-8247/16/6/814]
- 5-Fluoro-1H-pyrrolo 2,3-b pyridine-6-carbaldehyde AldrichCPR 1246088-60-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/765083]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6743778/]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.11968/498]
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- Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26071372/]
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A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Executive Summary
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry. Its structure, featuring the 7-azaindole core, is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents. The strategic placement of a fluorine atom at the C5 position can enhance metabolic stability and binding affinity, while the C6-carbaldehyde group serves as a versatile synthetic handle for constructing complex molecular architectures. This guide provides an in-depth examination of a robust and regioselective synthetic route to this target molecule, focusing on the principles of Directed ortho-Metalation (DoM). We will explore the causal mechanisms behind each synthetic step, provide detailed experimental protocols, and present a logical framework for its successful laboratory preparation.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of the natural indole nucleus and represents a cornerstone scaffold in modern drug discovery.[1] Its unique electronic properties and ability to form critical hydrogen bonds have led to its incorporation into a multitude of biologically active compounds, including inhibitors for Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and p38 kinases.[1][2][3]
The value of the target molecule, this compound (CAS 1246088-60-7), is threefold:
-
The 7-Azaindole Core: Provides a rigid, planar structure that effectively mimics indole in biological systems, often with improved pharmacokinetic properties.[4]
-
C5-Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to block sites of metabolism, modulate the basicity of the nearby pyridine nitrogen, and potentially engage in favorable electrostatic or hydrogen bonding interactions with target proteins.[5]
-
C6-Carbaldehyde Handle: The aldehyde functionality is a versatile precursor for a vast array of chemical transformations, including reductive amination, Wittig olefination, oxidation to a carboxylic acid, and condensation reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy Selection
The primary synthetic challenge lies in the regioselective introduction of the formyl group onto the C6 position of the electron-deficient pyridine ring of the 5-fluoro-7-azaindole core. Direct electrophilic formylation methods, such as the Vilsmeier-Haack reaction, typically favor substitution on the more electron-rich pyrrole ring at the C3 position.[6][7] Therefore, a more nuanced strategy is required to achieve the desired C6 functionalization.
A Directed ortho-Metalation (DoM) strategy presents the most logical and controllable approach. This method utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, generating a nucleophilic organometallic intermediate that can be trapped by an electrophile.
Caption: Retrosynthetic analysis of the target aldehyde.
Causality Behind Strategy Selection: Standard electrophilic aromatic substitution is unsuitable due to the electronic nature of the pyridine ring and the higher reactivity of the pyrrole ring. A DoM approach overcomes this by transforming the inert C6 C-H bond into a reactive nucleophilic site. The key is to leverage the existing nitrogen atoms in the bicyclic system to direct a strong base (an organolithium reagent) to deprotonate the adjacent C6 position. To prevent competitive deprotonation of the acidic N-H of the pyrrole, it must first be protected with a suitable bulky group, which also serves to sterically hinder deprotonation at the C2 position.[8]
Synthesis via Directed ortho-Metalation (DoM)
The recommended synthetic pathway is a three-stage process:
-
Synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core.
-
Protection of the pyrrole nitrogen.
-
Regioselective lithiation at C6 followed by formylation.
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An In-depth Technical Guide to the Structure Elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
This guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally determine the chemical structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a fluorinated 7-azaindole derivative of significant interest in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a crucial bioisostere for the natural indole ring and offering advantages in modulating physicochemical properties for improved drug candidates.[1] The introduction of a fluorine atom and a carbaldehyde group to this scaffold further enhances its potential for developing novel therapeutics, particularly as kinase inhibitors.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and data interpretation.
The Elucidation Workflow: A Multi-faceted Approach
The definitive confirmation of a novel chemical entity's structure is a cornerstone of chemical research and drug development. It relies on a synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle. For this compound, a logical and robust elucidation workflow involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and potentially X-ray Crystallography.
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Spectral Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Technical Guide
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, a fluorinated 7-azaindole, is a key pharmacophore found in a variety of biologically active molecules. The presence of the fluorine atom and the aldehyde group at specific positions on the pyrrolopyridine core can significantly influence the compound's physicochemical properties, metabolic stability, and binding interactions with biological targets.
This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical synthesis and biological studies. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's analytical profile.
While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and predictive models to offer a robust interpretation of its expected spectral features.
Molecular Structure and Isotopic Distribution
A foundational understanding of the molecular structure is crucial for interpreting its spectral data.
dot
Caption: Molecular structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | |
| Molecular Weight | 164.14 g/mol | |
| Monoisotopic Mass | 164.03859 Da | |
| InChIKey | DNYPXIDCAJUCTO-UHFFFAOYSA-N | |
| CAS Number | 1246088-60-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Predictions are based on established principles of chemical shifts, coupling constants, and the electronic effects of the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the five protons in the molecule. The chemical shifts will be influenced by the aromaticity of the bicyclic system, the electron-withdrawing nature of the fluorine and aldehyde groups, and the nitrogen atoms.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~12.0 - 12.5 | br s | - | N-H (Pyrrole) | The pyrrolic N-H proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and exchange. |
| ~10.2 | s | - | CHO (Aldehyde) | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent aromatic ring. |
| ~8.2 | d | ~2.5 | H-4 | This proton is part of the pyridine ring and is expected to be a doublet due to coupling with H-3. The electron-withdrawing effect of the adjacent nitrogen and the aldehyde group will shift it downfield. |
| ~7.8 | d | ~3.5 | H-2 | The proton at the 2-position of the pyrrole ring is expected to be a doublet due to coupling with H-3. |
| ~6.7 | dd | ~3.5, ~2.5 | H-3 | This proton will appear as a doublet of doublets due to coupling with both H-2 and H-4. |
dot
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188 | C=O (Aldehyde) | The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift. |
| ~155 (d, J_CF ≈ 250 Hz) | C-5 | The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant and will be significantly shifted downfield. |
| ~150 | C-7a | This quaternary carbon is part of both the pyrrole and pyridine rings and is adjacent to a nitrogen atom. |
| ~135 | C-6 | The carbon bearing the aldehyde group will be deshielded. |
| ~132 | C-2 | The C-2 carbon of the pyrrole ring. |
| ~120 | C-4 | The C-4 carbon of the pyridine ring. |
| ~118 | C-3a | This quaternary carbon is at the fusion of the two rings. |
| ~105 | C-3 | The C-3 carbon of the pyrrole ring. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental formula.
Expected Mass Spectrometry Data:
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.
-
Calculated m/z for [C₈H₅FN₂O + H]⁺: 165.0462
-
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may include the loss of the aldehyde group (CHO) or the hydrofluoric acid (HF).
The Strategic Utility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to purine has rendered it a highly effective bioisostere, capable of interacting with a multitude of enzymatic targets, particularly kinases.[1] The strategic introduction of a fluorine atom and a carbaldehyde group at the 5- and 6-positions, respectively, yields 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a versatile building block with significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its burgeoning role in the synthesis of targeted therapies. The fluorine substituent can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a crucial handle for a wide array of chemical transformations.[2]
Commercial Availability and Physicochemical Properties
This compound is readily accessible through various commercial suppliers, facilitating its use in research and development. While some suppliers may offer limited analytical data, the compound's identity can be confirmed through standard analytical techniques.[3]
Table 1: Commercial Availability of this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | AldrichCPR | Not specified | Custom |
| Advanced ChemBlocks Inc. | O32383 | >95% | Inquire |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1246088-60-7 | [3] |
| Molecular Formula | C₈H₅FN₂O | [3] |
| Molecular Weight | 164.14 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI | 1S/C8H5FN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | [3] |
| SMILES | Fc1cc2cc[nH]c2nc1C=O | [3] |
Spectroscopic Characterization: A Note on Data Scarcity
A comprehensive, publicly available dataset of the spectroscopic properties (¹H NMR, ¹³C NMR, IR, and MS) for this compound is not readily found in the reviewed literature. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this specific product and that the buyer assumes responsibility for confirming its identity and purity.[4]
For researchers, this necessitates in-house characterization upon receipt of the compound. However, based on the known spectra of related 1H-pyrrolo[2,3-b]pyridine derivatives, the following spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyrrole and pyridine rings, as well as a characteristic downfield signal for the aldehyde proton.
-
¹³C NMR: Resonances for the eight carbon atoms, including the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the aldehyde, and C-F bond vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Synthetic Pathways: Accessing the Core Scaffold
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed scientific literature, the synthesis of analogous pyrrolopyridine aldehydes is well-documented. These methods typically involve the formylation of a pre-functionalized 5-fluoro-1H-pyrrolo[2,3-b]pyridine core.
One plausible synthetic approach, adapted from methodologies for similar compounds, is the Vilsmeier-Haack formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. This reaction introduces an aldehyde group onto the electron-rich pyrrole ring. The regioselectivity of this reaction would be a critical factor to control to achieve the desired 6-carbaldehyde isomer.
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] The aldehyde functionality at the 6-position of this compound provides a versatile chemical handle for the construction of more complex molecules that can target the ATP-binding site of various kinases.
Role in Targeting Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in a variety of cancers.[5] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[5][6] this compound can serve as a key intermediate in the synthesis of such inhibitors. The aldehyde group can be readily converted into various functional groups through reactions such as reductive amination, Wittig reactions, or condensation reactions, allowing for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for different FGFR isoforms.
Caption: Synthetic utility of the aldehyde for generating diverse scaffolds for FGFR inhibitors.
Conclusion and Future Perspectives
This compound is a commercially available and highly valuable building block for medicinal chemists. Its strategic functionalization provides a direct route to novel derivatives based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. While a detailed, publicly accessible synthesis protocol and comprehensive spectroscopic data are currently lacking, its utility in the synthesis of kinase inhibitors, particularly for targets like FGFR, is evident from the extensive research on related compounds. As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile intermediates such as this compound in drug discovery programs is set to increase. Future publications of detailed synthetic and analytical data for this compound would be a welcome contribution to the scientific community, further enabling its application in the development of next-generation therapeutics.
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The Strategic Imperative of Fluorine in Pyrrolopyridine Drug Discovery: A Technical Guide
Introduction: The Rise of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Pyrrolopyridines, a class of nitrogen-containing heterocyclic compounds, are prevalent in a multitude of approved pharmaceuticals. When combined, the unique properties of fluorine and the versatile pyrrolopyridine core create a powerful synergy for developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.[3] This guide provides an in-depth exploration of the multifaceted roles of fluorine in the design and development of pyrrolopyridine-based drug candidates, offering insights for researchers, scientists, and drug development professionals.
The judicious placement of fluorine atoms can profoundly influence a molecule's electronic distribution, lipophilicity, basicity (pKa), and conformational preferences.[1][4] These modifications often translate into tangible benefits, including improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets.[2][5][6] Consequently, a significant and growing number of small molecule drugs contain at least one fluorine atom.[7][8][9] This guide will delve into the causality behind these effects, providing a scientifically grounded framework for leveraging fluorine's unique characteristics in the context of pyrrolopyridine compounds.
The Physicochemical Impact of Fluorine on the Pyrrolopyridine Scaffold
The introduction of fluorine into a pyrrolopyridine structure is not a mere substitution but a strategic decision to modulate key physicochemical parameters that govern a drug's behavior in a biological system. The high electronegativity and small atomic radius of fluorine are central to its transformative effects.[1]
Modulation of Lipophilicity and Membrane Permeability
A common strategy in drug design is to fine-tune a compound's lipophilicity (LogP/LogD) to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is context-dependent. While a single fluorine-for-hydrogen substitution often slightly increases LogP, the overall impact is influenced by the position and number of fluorine atoms.[10][11][12] For instance, fluorination of an aromatic ring, such as a phenyl substituent on a pyrrolopyridine, generally increases lipophilicity, which can enhance membrane penetration.[5][13] However, the introduction of fluoroalkyl groups can have more complex effects on lipophilicity and aqueous solubility.[14]
Alteration of Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the basicity of nearby nitrogen atoms within the pyrrolopyridine ring system.[15][16] This pKa modulation is a critical tool for medicinal chemists. By lowering the pKa of the pyridine nitrogen, fluorination can reduce the extent of protonation at physiological pH. This can be advantageous for improving cell membrane permeability, as the neutral form of a drug is generally more membrane-permeant. Studies on fluorinated pyridines have shown a systematic decrease in the pKa of their protonated counterparts.[11] For example, replacing a methyl group with a trifluoromethyl group on a pyridine ring can lead to a substantial decrease in pKa.[11]
Enhancement of Metabolic Stability
One of the most powerful applications of fluorine in drug design is to block metabolic "soft spots."[5][17] Pyrrolopyridine compounds, like many heterocycles, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[18] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond can significantly hinder this enzymatic degradation.[17][18][19] This "metabolic blocking" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5][18] For example, the introduction of a fluorine atom at a benzylic position can prevent hydroxylation, a common metabolic pathway.[5]
Conformational Control and Binding Affinity
Fluorine's unique electronic properties can also influence the conformational preferences of a molecule.[10][20] The gauche effect, where polar C-F bonds prefer specific dihedral angles relative to other polar groups, can stabilize bioactive conformations or block unfavorable ones.[10] This conformational locking can enhance the binding affinity and selectivity of a pyrrolopyridine ligand for its target protein.[10] Furthermore, the fluorine atom itself can participate in favorable interactions within a protein's binding pocket, such as interactions with backbone amides or other polar groups, further contributing to increased potency.[2]
Summary of Fluorine's Physicochemical Effects on Pyrrolopyridines
| Physicochemical Property | Effect of Fluorination | Rationale | Impact on Drug Properties |
| Lipophilicity (LogP/LogD) | Context-dependent increase or decrease | Fluorine's inductive effect vs. increased molecular polarity.[10][11][12] | Modulates membrane permeability, solubility, and protein binding.[5] |
| Basicity (pKa) | Generally decreases the pKa of nearby nitrogen atoms | Strong electron-withdrawing nature of fluorine.[11][15][16] | Improves cell membrane permeability and can alter target interactions.[21] |
| Metabolic Stability | Significantly increases | Strong C-F bond resists enzymatic cleavage by CYP450s.[5][17][18] | Prolongs drug half-life and improves bioavailability.[5][18] |
| Conformational Preference | Can stabilize specific conformations | Gauche effect and other stereoelectronic interactions.[10] | Enhances binding affinity and selectivity for the target.[10] |
| Binding Interactions | Can form favorable non-covalent interactions | Interactions with protein backbone and polar residues.[2] | Increases potency and target engagement. |
Fluorinated Pyrrolopyridines in Drug Discovery: Case Studies and Applications
The strategic application of fluorine is evident in the development of numerous pyrrolopyridine-based drug candidates, particularly in the area of kinase inhibitors for cancer therapy.
Kinase Inhibitors
The pyrrolopyridine and related pyrrolopyrimidine scaffolds are common cores for tyrosine kinase inhibitors (TKIs).[22][23][24] The introduction of halogens, including fluorine, is a well-established strategy to enhance the potency, selectivity, and pharmacological properties of these inhibitors.[22] For example, in a series of pyrrolo[2,3-d]pyrimidine derivatives, the introduction of electron-withdrawing groups like fluorine at certain positions was found to be crucial for antitumor activity.[13] In some instances, fluorinated derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range.[22] The presence of a fluorinated moiety can also lead to higher metabolic stability and excellent oral bioavailability, as seen in the PI3K inhibitor Alpelisib.[21]
PET Imaging Agents
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful tool in drug discovery and clinical diagnostics.[2] The development of ¹⁸F-labeled pyrrolopyridine and pyrrolopyrimidine derivatives allows for the non-invasive in vivo visualization and quantification of target engagement. For instance, ¹⁸F-labeled LRRK2 selective PET radioligands based on these scaffolds have been developed to study Parkinson's disease.[25]
Experimental Workflows and Methodologies
Synthesis of Fluorinated Pyrrolopyridine Derivatives
The synthesis of fluorinated pyrrolopyridines often involves the introduction of fluorine at a late stage of the synthetic route or the use of fluorinated building blocks. A variety of modern fluorination reagents and methods are available to medicinal chemists.[26][27]
General Synthetic Workflow
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reactivity of the carbaldehyde group in pyrrolopyridines
An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group in Pyrrolopyridines
Authored by: Gemini, Senior Application Scientist
Abstract
Pyrrolopyridines, also known as azaindoles, constitute a class of bicyclic heteroaromatic compounds that are of immense interest to the pharmaceutical and agrochemical industries.[1] Their structural resemblance to purines and indoles makes them "privileged scaffolds" in drug discovery, particularly in the development of kinase inhibitors.[2] The introduction of a carbaldehyde group onto the pyrrolopyridine core provides a versatile synthetic handle, a gateway to a vast array of molecular complexity and functional diversity. This guide offers an in-depth exploration of the reactivity of the carbaldehyde group on the pyrrolopyridine nucleus. We will dissect key transformations including nucleophilic additions, condensation reactions, oxidations, and reductions. The discussion is grounded in mechanistic principles, supported by field-proven experimental protocols, and designed to provide researchers, scientists, and drug development professionals with the authoritative knowledge required to effectively leverage these critical building blocks.
The Pyrrolopyridine Scaffold: Electronic Landscape and Reactivity
Pyrrolopyridines consist of a pyrrole ring fused to a pyridine ring, with six possible isomers depending on the position of the nitrogen atom in the six-membered ring and the fusion orientation.[3] The electronic character of the scaffold is a hybrid of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The lone pair of electrons on the pyrrole nitrogen delocalizes into the bicyclic system, increasing the electron density, particularly at the C3 position of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
The carbaldehyde group, being an electron-withdrawing group, deactivates the aromatic system towards electrophilic substitution but, more importantly, activates its carbonyl carbon for nucleophilic attack. The overall reactivity is a nuanced balance between the electron-donating pyrrole moiety and the electron-withdrawing pyridine moiety. For instance, in 7-azaindole-3-carbaldehyde, the carbonyl carbon's electrophilicity is somewhat tempered by the electron donation from the pyrrole ring, yet it remains highly susceptible to a wide range of nucleophiles, making it an ideal substrate for constructing diverse molecular architectures.
Caption: Overview of the primary reaction pathways for the pyrrolopyridine carbaldehyde group.
Condensation Reactions: The Art of C=C Bond Formation
Condensation reactions are among the most powerful tools for elaborating the carbaldehyde group, enabling the formation of new carbon-carbon double bonds. These reactions introduce conjugated systems that are pivotal for extending molecular scaffolds and tuning electronic properties.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base like piperidine or L-proline.[4][5] The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration, yielding a stable α,β-unsaturated product. This method is highly efficient and environmentally benign, often proceeding in solvents like ethanol or even water.[5][6]
Caption: Step-by-step workflow for a typical Knoevenagel condensation experiment.
Exemplary Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general, high-yielding procedure for the condensation of a pyrrolopyridine carbaldehyde with an active methylene compound.
-
Causality Statement: The use of a weak base like piperidine is crucial. It is basic enough to deprotonate the active methylene compound to generate the nucleophilic enolate but not so strong as to cause self-condensation of the aldehyde. Ethanol is an excellent solvent as it solubilizes the reactants and facilitates product precipitation upon completion.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolopyridine carbaldehyde (e.g., 7-azaindole-3-carbaldehyde, 1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, ~10 µL) via a microliter syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be significantly less polar than the starting aldehyde.
-
Product Isolation: Upon completion, a solid precipitate typically forms. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol. Allow the product to air-dry. The purity is often sufficient, but recrystallization or column chromatography can be performed if necessary.
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | >90 | [6] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95 | [4] |
| Cyanoacetamide | None | H2O:EtOH | >90 | [6] |
| Thiobarbituric Acid | Piperidine | Ethanol | ~80 | |
| 3-Cyanoacetylindole | L-proline | Water | >90 | [5] |
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes with high chemo- and regioselectivity.[7] The reaction employs a phosphonium ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi).[8] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.[9][10]
Exemplary Protocol: Synthesis of a (E)-Styryl-Pyrrolopyridine using a Stabilized Ylide
-
Causality Statement: The reaction is conducted under an inert atmosphere (nitrogen or argon) because the strong base (n-BuLi) and the resulting ylide are highly reactive towards oxygen and moisture. The two-step, one-pot procedure ensures the highly reactive ylide is generated and consumed immediately.
-
Phosphonium Salt Suspension: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous tetrahydrofuran (THF, 10 mL). Stir to form a suspension.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve the pyrrolopyridine carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired alkene.
| Ylide Type | R Group on Ylide | Expected Major Isomer | Base | Reference |
| Non-stabilized | -CH3 | Z | NaHMDS | [10] |
| Non-stabilized | -CH2CH2CH3 | Z | n-BuLi | [8] |
| Stabilized | -CHCO2Et | E | t-BuOK | [10] |
| Stabilized | -CHC6H5 | E | n-BuLi | [9] |
Nucleophilic Addition of Organometallics
The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbaldehyde group is a direct and efficient method for forming new carbon-carbon single bonds and creating secondary alcohols.[11]
Exemplary Protocol: Grignard Addition to form a Secondary Alcohol
-
Causality Statement: The reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic sources, including water.[12] The reaction is initiated at 0 °C to moderate the initial exothermic addition and minimize side reactions.[13]
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of the pyrrolopyridine carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol, 1.0 M solution in THF) dropwise over 15 minutes.
-
Reaction Execution: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH4Cl solution (10 mL).
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Oxidation and Reduction of the Carbaldehyde
Standard transformations of the aldehyde functional group provide access to the corresponding carboxylic acids and primary alcohols, which are themselves valuable synthetic intermediates.
Oxidation to Carboxylic Acids
The oxidation of the aldehyde to a carboxylic acid can be achieved with various reagents. A Pinnick oxidation, using sodium chlorite (NaClO2) buffered with a phosphate salt, is a mild and high-yielding method that is tolerant of many other functional groups.
Exemplary Protocol: Pinnick Oxidation
-
Reaction Setup: Dissolve the pyrrolopyridine carbaldehyde (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (2.5 mL).
-
Reagent Addition: Add 2-methyl-2-butene (4.0 mmol) to act as a hypochlorite scavenger. In a separate flask, dissolve sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O, 1.5 mmol) in water (5 mL). Add this solution dropwise to the aldehyde solution at room temperature.
-
Reaction Execution: Stir the mixture vigorously for 4-6 hours.
-
Workup: Cool the reaction to 0 °C and carefully adjust the pH to ~8-9 with 1 M NaOH. Wash with diethyl ether to remove the 2-methyl-2-butene and its byproducts. Re-acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the carboxylic acid, which may precipitate and can be collected by filtration.
Reduction to Primary Alcohols
The reduction of the aldehyde to a primary alcohol is most commonly and conveniently performed using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is typically fast, clean, and high-yielding.
Exemplary Protocol: NaBH4 Reduction
-
Reaction Setup: Dissolve the pyrrolopyridine carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4, 1.5 mmol) portion-wise over 10 minutes, controlling any effervescence.
-
Reaction Execution: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1 hour at room temperature.
-
Workup: Quench the reaction by adding water (10 mL). Remove most of the methanol under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the primary alcohol, which can be purified by recrystallization or chromatography if needed.
Conclusion
The carbaldehyde group on a pyrrolopyridine ring is a remarkably versatile functional group, serving as a key entry point for a wide spectrum of chemical transformations. Its reactivity, governed by the unique electronic properties of the azaindole scaffold, allows for predictable and efficient manipulation. From the construction of complex olefinic structures via condensation reactions to the formation of new C-C bonds with organometallics and facile interconversion to alcohols and carboxylic acids, the pyrrolopyridine carbaldehyde is an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of the principles and protocols outlined in this guide empowers scientists to rationally design and execute synthetic strategies for the development of novel, biologically active molecules.
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The Strategic Intermediate: A Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Drug Discovery
Introduction: The Privileged Scaffold of 7-Azaindole and the Rise of a Key Intermediate
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine bases allows it to effectively interact with various enzymatic targets, particularly protein kinases.[1] The strategic introduction of a fluorine atom and a carbaldehyde group onto this core structure gives rise to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a highly versatile synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of next-generation therapeutics, with a particular focus on kinase inhibitors.
The fluorine substituent at the 5-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The carbaldehyde at the 6-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations for the construction of complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [3][4] |
| Molecular Weight | 164.14 g/mol | [3] |
| CAS Number | 1246088-60-7 | [3] |
| Appearance | Solid | [3] |
| SMILES | O=Cc1c(F)cc2c(nc1)C=CN2 | [4] |
| InChI Key | DNYPXIDCAJUCTO-UHFFFAOYSA-N | [3] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the carbonyl carbon of the aldehyde appearing at a significantly downfield position (around δ 185-195 ppm). The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 164.0386, consistent with the calculated exact mass.[4]
Synthesis of this compound: A Strategic Approach
The synthesis of this key intermediate can be logically approached in two main stages: the construction of the core 5-fluoro-7-azaindole scaffold, followed by the regioselective introduction of the carbaldehyde group at the C6 position.
Part 1: Synthesis of the 5-Fluoro-7-Azaindole Core
The synthesis of the 7-azaindole core is a well-established area of research with multiple effective strategies. A common and efficient method involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.
Conceptual Synthetic Workflow for 5-Fluoro-7-Azaindole
Caption: General workflow for the synthesis of the 7-azaindole core.
Part 2: Formylation via the Vilsmeier-Haack Reaction
The introduction of the aldehyde group at the C6 position is most effectively achieved through a Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Mechanism of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is directed to the C6 position due to the electronic properties of the heterocyclic system.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
Proposed Vilsmeier-Haack Formylation Workflow
Caption: Proposed workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Proposed):
-
Step 1: Formation of the Vilsmeier Reagent. In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Step 2: Formylation. Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Workup and Purification. Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Synthetic Utility and Applications in Drug Discovery
The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, making it an invaluable intermediate in the synthesis of complex drug molecules.
Key Reactions of the Aldehyde Group:
-
Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing a route to introduce unsaturated linkers or functional groups.
-
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds, to form new carbon-carbon bonds and extend the molecular framework.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.
Application in the Synthesis of Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs).[5][7][8][9] Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.
The general structure of many FGFR inhibitors consists of the 7-azaindole core, which typically binds to the hinge region of the kinase, and a substituted phenyl ring that occupies the hydrophobic pocket. This compound serves as an ideal precursor for installing the necessary side chains to achieve potent and selective inhibition.
Logical Progression to an FGFR Inhibitor
Caption: From intermediate to a potential FGFR inhibitor.
Conclusion and Future Perspectives
This compound is a strategically important synthetic intermediate that provides a versatile platform for the development of novel therapeutics. Its synthesis, while requiring careful control of reaction conditions, utilizes well-established synthetic methodologies. The true value of this compound lies in the synthetic versatility of its aldehyde functional group, which allows for the efficient construction of diverse molecular libraries for drug discovery programs. As the demand for highly selective and potent kinase inhibitors continues to grow, the importance of key intermediates like this compound in accelerating the drug development pipeline is undeniable. Future research will likely focus on the development of even more efficient and scalable synthetic routes to this and related intermediates, as well as the exploration of its utility in the synthesis of inhibitors for other important biological targets.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
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Methodological & Application
Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: An Essential Building Block for Kinase Inhibitors
Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern drug discovery. Its structural resemblance to the endogenous purine and indole systems allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The strategic introduction of a fluorine atom and a carbaldehyde group at the 5- and 6-positions, respectively, yields 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a highly valuable and versatile intermediate. This functionalization provides key reactive handles for the construction of complex molecular architectures aimed at treating a spectrum of diseases, from cancer to inflammatory disorders.[1][2]
The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions with the target protein. The aldehyde at the 6-position serves as a crucial synthon for further chemical elaborations, such as reductive aminations, condensations, and oxidations, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the synthesis of this important building block, detailing the reaction conditions and the underlying chemical principles.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole). The second, and key, step is the regioselective formylation of this precursor at the 6-position using the Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor)
The synthesis of the 5-fluoro-7-azaindole precursor can be accomplished through various reported methods. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One such method involves the cyclization of a substituted aminopyridine.
Protocol 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established methodologies for the synthesis of 7-azaindole derivatives.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-fluoropyridine | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Chloroacetaldehyde (50 wt. % in H₂O) | Synthesis grade | Major chemical supplier |
| Sodium hydroxide | ACS reagent, ≥97.0% | Major chemical supplier |
| Diethyl ether | Anhydrous, ≥99.7% | Major chemical supplier |
| Dichloromethane | Anhydrous, ≥99.8% | Major chemical supplier |
| Magnesium sulfate | Anhydrous, ≥99.5% | Major chemical supplier |
| Silica gel | 60 Å, 230-400 mesh | Major chemical supplier |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluoropyridine (10.0 g, 89.2 mmol) in 100 mL of water.
-
Addition of Aldehyde: To this solution, add chloroacetaldehyde (50 wt. % in H₂O, 13.9 mL, 111.5 mmol) dropwise at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a 2 M aqueous solution of sodium hydroxide until a pH of ~7-8 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Vilsmeier-Haack Formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring of the 7-azaindole.
Mechanism of the Vilsmeier-Haack Reaction
Caption: Key stages of the Vilsmeier-Haack reaction.
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | ≥97% | Synthesized as per Protocol 1 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major chemical supplier |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Major chemical supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical supplier |
| Saturated sodium bicarbonate solution | Prepared in-house | N/A |
| Brine | Prepared in-house | N/A |
| Sodium sulfate | Anhydrous, ≥99.5% | Major chemical supplier |
| Silica gel | 60 Å, 230-400 mesh | Major chemical supplier |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL).
-
Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (3.0 mL, 32.3 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (3.0 g, 22.0 mmol) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and stir until the ice has melted.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 20% to 60% ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid.
Characterization of this compound
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Appearance | Solid |
| CAS Number | 1246088-60-7 |
Spectroscopic Data:
-
-
δ 12.5 (s, 1H, NH)
-
δ 10.2 (s, 1H, CHO)
-
δ 8.4 (d, J = 2.5 Hz, 1H, Ar-H)
-
δ 7.8 (t, J = 2.5 Hz, 1H, Ar-H)
-
δ 6.7 (d, J = 2.5 Hz, 1H, Ar-H)
-
-
¹³C NMR (101 MHz, DMSO-d₆): Note: Predicted values.
-
δ 185.0 (CHO)
-
δ 158.0 (d, JCF ≈ 250 Hz, C-F)
-
δ 148.0
-
δ 132.0
-
δ 128.0
-
δ 120.0 (d, JCCF ≈ 10 Hz)
-
δ 118.0
-
δ 105.0
-
-
Mass Spectrometry (ESI+):
-
m/z: 165.0459 [M+H]⁺, 187.0278 [M+Na]⁺
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroacetaldehyde: Toxic and a suspected mutagen. Handle with care in a fume hood.
-
Anhydrous solvents: Flammable and should be handled away from ignition sources.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The Vilsmeier-Haack formylation of the 5-fluoro-7-azaindole precursor is a key transformation that proceeds with high regioselectivity. The resulting aldehyde is a valuable intermediate for the synthesis of novel kinase inhibitors and other biologically active molecules, making this protocol of significant interest to researchers in medicinal chemistry and drug development.
References
-
PubChemLite. This compound. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. Available from: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2019. Available from: [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers. 2024. Available from: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
Sources
Application Notes & Protocols: Leveraging 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Modern Kinase Inhibitor Synthesis
Abstract
The 7-azaindole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure for its ability to effectively target the ATP-binding site of protein kinases.[1][2][3][4] Its unique arrangement allows it to act as a bioisostere of purine, forming critical hydrogen bond interactions with the kinase hinge region—a feature exploited in numerous approved and investigational drugs.[4][5][6] This guide focuses on a highly versatile derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS: 1246088-60-7), a building block that combines the hinge-binding prowess of the 7-azaindole core with strategic functionalization.[7] The 5-fluoro group can enhance binding affinity and modulate physicochemical properties, while the 6-carbaldehyde group serves as a versatile synthetic handle for constructing diverse and potent kinase inhibitors. These application notes provide detailed protocols and the scientific rationale for key synthetic transformations, empowering researchers in drug discovery to harness the full potential of this valuable intermediate.
The Strategic Advantage of the 7-Azaindole Scaffold
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that compete with ATP for the kinase active site is a validated therapeutic strategy. The 7-azaindole core has emerged as an exceptional "hinge-binder" for two primary reasons:
-
Bioisosteric Mimicry : It effectively mimics the adenine base of ATP.
-
Dual Hydrogen Bonding : The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) serves as a hydrogen bond donor, creating a strong bidentate interaction with the backbone amide residues of the kinase hinge region.[6] This anchors the inhibitor firmly in the active site.
The diagram below, generated using the DOT language, illustrates this critical interaction.
Sources
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Application Notes & Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Strategic Value of a Fluorinated 7-Azaindole Aldehyde
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" motif, particularly in the design of kinase inhibitors.[1][2] Its structure acts as a bioisostere of purine, enabling it to form critical hydrogen-bonding interactions with the hinge region of ATP-binding sites in numerous kinases.[3][4] This guide focuses on a particularly valuable derivative: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde .
The strategic incorporation of a fluorine atom at the 5-position and a carbaldehyde at the 6-position transforms the core scaffold into a highly versatile and powerful building block for drug discovery programs.
-
The 5-Fluoro Substituent: Fluorine is a cornerstone of contemporary drug design. Its introduction can significantly enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.[5]
-
The 6-Carbaldehyde Group: This aldehyde functionality serves as a versatile synthetic handle. It is a key electrophilic center that opens a gateway to a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of side chains and functional groups.
This document provides an in-depth technical guide on the synthesis, properties, and core applications of this intermediate, complete with field-proven protocols for its derivatization.
Physicochemical Properties and Probable Synthesis
The utility of any chemical building block begins with its fundamental properties and accessibility.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1246088-60-7 | [6] |
| Molecular Formula | C₈H₅FN₂O | |
| Molecular Weight | 164.14 g/mol | |
| Appearance | Solid |
Synthetic Route: Vilsmeier-Haack Formylation
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocyclic system like 5-fluoro-7-azaindole is the Vilsmeier-Haack reaction.[7][8] This reaction involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich pyrrole ring to install the aldehyde functionality.
Caption: General workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours or until completion as indicated by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amine.
Protocol 2: Wittig Reaction for Alkene Synthesis
Causality & Rationale: The Wittig reaction is a powerful C-C bond-forming method that converts an aldehyde into an alkene with high reliability. I[10][11]n drug design, this transformation is used to introduce rigid linkers, explore different vector orientations for appended groups, or synthesize vinyl-heterocycles. The reaction proceeds through the formation of a phosphorus ylide, a strong nucleophile that attacks the aldehyde carbonyl. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.
[12]Step-by-Step Methodology:
-
Ylide Preparation:
-
Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the aldehyde solution to the pre-formed ylide solution via cannula.
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). The final product is purified by flash chromatography.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the 7-azaindole scaffold. The combination of a bio-active core, a metabolically robust fluorine substituent, and a synthetically versatile aldehyde handle makes it an exceptionally valuable tool for medicinal chemists. Its application streamlines the synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process in the quest for novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
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Taylor & Francis. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. [Link]
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Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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ACS Publications. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. [Link]
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UNL. (n.d.). Tofacitinib synthesis. [Link]
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Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib. [Link]
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PubMed Central (PMC). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
NIH. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]
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ResearchGate. (n.d.). The importance of indole and azaindole scaffold in the development of antitumor agents. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
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Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]
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PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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ResearchGate. (n.d.). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. [Link]
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PubMed. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). [Link]
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Application Notes and Protocols for the Derivatization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Introduction: The Strategic Importance of the 5-Fluoro-7-Azaindole Scaffold
The compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, also known as 5-fluoro-7-azaindole-6-carbaldehyde, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a prevalent scaffold in numerous biologically active molecules, serving as a bioisostere for indole. This structural motif is found in compounds developed as inhibitors for various kinases, including Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and phosphodiesterase 4B (PDE4B), highlighting its versatility in targeting diverse biological pathways.[1][2][3][4] The introduction of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.[5]
The aldehyde functional group at the 6-position is a versatile chemical handle, enabling a wide array of derivatization reactions.[6] This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in structure-activity relationship (SAR) studies. This document provides detailed protocols for several key derivatization reactions of this compound, offering researchers a practical guide to synthesizing novel libraries of compounds for screening and development.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1246088-60-7 | |
| Molecular Formula | C₈H₅FN₂O | [7] |
| Molecular Weight | 164.14 g/mol | |
| Appearance | Solid | |
| SMILES | O=Cc1nc2[nH]ccc2cc1F |
Section 1: Reductive Amination - Gateway to Novel Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[8] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[8][9] This method is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines.[8] For this substrate, the electron-withdrawing nature of the pyridine ring and the fluorine atom can enhance the electrophilicity of the aldehyde, facilitating imine formation.
Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides and can often be used in a one-pot procedure.[8]
Experimental Workflow:
Caption: Reductive Amination Workflow.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the desired amine derivative.
Key Parameters for Reductive Amination:
| Reagent/Parameter | Typical Range | Rationale/Comments |
| Amine Equivalents | 1.0 - 1.5 eq | A slight excess ensures complete consumption of the aldehyde. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | STAB is generally preferred for its stability and selectivity.[8] |
| Solvent | DCE, THF, DCM | Aprotic solvents are preferred to avoid reaction with the hydride reagent. |
| Temperature | 0 °C to RT | The reaction is typically efficient at room temperature. |
| Reaction Time | 2 - 24 hours | Dependent on the steric and electronic properties of the amine. |
Section 2: Oxime Formation - A Versatile Intermediate
Oximes are valuable synthetic intermediates that can be further transformed into nitriles, amides (via Beckmann rearrangement), or amines.[10] They are also used in bioconjugation chemistry due to the stability of the oxime linkage.[11] The formation of an oxime involves the condensation of an aldehyde with hydroxylamine.[12] The reaction is typically catalyzed by an acid or a base.[11]
Protocol 2: Classical Oxime Synthesis
This protocol utilizes hydroxylamine hydrochloride with a base, such as pyridine, to liberate free hydroxylamine for the condensation reaction.[13]
Experimental Workflow:
Caption: Oxime Formation Workflow.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and hydroxylamine hydrochloride (1.2 mmol, 1.2 eq) in ethanol (10 mL).[11]
-
Add pyridine (2.0 mmol, 2.0 eq) to the mixture.[11]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 1-4 hours. Monitor the reaction by TLC.[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[11]
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Alternative Greener Protocol: Grindstone Chemistry
For a solvent-free approach, solid-state grinding can be employed.[10]
-
In a mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol).[10]
-
Grind the mixture with a pestle at room temperature for the time required (monitor by TLC).[10]
-
Upon completion, add ethyl acetate (2 x 10 mL) to the mixture and filter to remove the catalyst.[10]
-
Concentrate the filtrate and add water to precipitate the product. Filter and dry under vacuum.[10]
Section 3: Wittig Reaction - Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[14][15] This reaction is highly valuable for introducing vinyl or substituted vinyl groups, which can serve as handles for further functionalization (e.g., Heck coupling, metathesis) or as key structural elements in target molecules. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide.[15]
Protocol 3: Wittig Olefination with a Stabilized Ylide
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are generally bench-stable and less reactive, often leading to the formation of the (E)-alkene as the major product.[16]
Reaction Mechanism Overview:
Caption: Wittig Reaction Mechanism.
Step-by-Step Protocol:
-
To a stirred solution of the stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 mmol, 1.1 eq) in anhydrous tetrahydrofuran (THF) or DCM (10 mL) at room temperature, add a solution of this compound (1.0 mmol, 1.0 eq) in the same solvent (5 mL) dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, remove the solvent under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide byproduct. Triturate the residue with a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide.
-
Filter off the solid byproduct and wash it with the same solvent.
-
Concentrate the filtrate and purify the resulting crude alkene by flash column chromatography on silica gel.
Key Parameters for Wittig Reaction:
| Reagent/Parameter | Typical Value/Condition | Rationale/Comments |
| Ylide Type | Stabilized or Unstabilized | Stabilized ylides are easier to handle and favor E-alkenes. Unstabilized ylides require strong bases (e.g., n-BuLi, NaH) for in-situ generation and favor Z-alkenes.[16] |
| Solvent | THF, DCM, Toluene | Anhydrous conditions are crucial, especially for unstabilized ylides. |
| Temperature | RT to Reflux | Stabilized ylides may require heating. Unstabilized ylides are often run at low temperatures (-78 °C to RT). |
| Purification | Chromatography, Crystallization | Removal of triphenylphosphine oxide is the main challenge. |
Section 4: Knoevenagel Condensation - Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[17] This reaction is a reliable method for forming C-C bonds and producing α,β-unsaturated products, which are important Michael acceptors and intermediates in the synthesis of various heterocycles.[18][19]
Protocol 4: Piperidine-Catalyzed Knoevenagel Condensation
Piperidine is a commonly used weak base catalyst for this transformation.[17]
Experimental Workflow:
Caption: Knoevenagel Condensation Workflow.
Step-by-Step Protocol:
-
Set up a round-bottom flask with a reflux condenser. If using toluene as a solvent, a Dean-Stark trap should be included to remove water.
-
To the flask, add this compound (1.0 mmol, 1.0 eq), the active methylene compound (e.g., diethyl malonate, malononitrile, or ethyl cyanoacetate, 1.05 mmol, 1.05 eq), and a solvent such as ethanol or toluene (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq).
-
Heat the mixture to reflux and stir for 2-8 hours. Monitor the reaction by TLC. The removal of water drives the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Common Active Methylene Compounds:
| Compound | Structure | Notes |
| Malononitrile | NC-CH₂-CN | Highly reactive, often gives high yields. |
| Ethyl Cyanoacetate | NC-CH₂(CO₂Et) | Versatile reactant for further transformations. |
| Diethyl Malonate | EtO₂C-CH₂(CO₂Et) | Less reactive, may require longer reaction times or stronger conditions. |
| Meldrum's Acid | C₆H₈O₄ | A cyclic and highly acidic active methylene compound.[17] |
Conclusion
The derivatization of this compound via reductive amination, oxime formation, Wittig reaction, and Knoevenagel condensation provides robust and versatile pathways to a wide range of novel compounds. The protocols outlined in this guide are based on well-established chemical principles and offer a solid foundation for researchers in drug discovery and organic synthesis. Systematic application of these methods will enable the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents based on the privileged 5-fluoro-7-azaindole scaffold.
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This compound. Sigma-Aldrich.
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5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Sigma-Aldrich.
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Ghosh, R., & Chakraborty, B. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 90.
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661.
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Anticancer oxindole derivatives synthesised via Knoevenagel condensation. Wiley Online Library.
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What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE? Guidechem.
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Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses.
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A Simple Synthesis of Oximes. ResearchGate.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
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Knoevenagel condensation. Wikipedia.
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5-fluoro-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
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The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Autechaux.
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Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed.
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
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4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Cenmed Enterprises.
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Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI.
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1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde. ECHEMI.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed.
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Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing.
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Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Introduction: The 7-Azaindole Scaffold and the Necessity of Protection
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, a bioisostere of indole, is a cornerstone in the design of numerous clinically relevant molecules, most notably kinase inhibitors. The 7-azaindole framework provides a unique hydrogen bonding signature, capable of forming two key interactions with the hinge region of many kinases, which has led to its incorporation into FDA-approved drugs like the BRAF inhibitor vemurafenib.
However, the synthetic utility of the 7-azaindole core is complicated by the reactivity of the pyrrole N-H proton. This proton is moderately acidic and can interfere with a wide range of synthetic transformations, including metallation, cross-coupling, and alkylation reactions. Unprotected 7-azaindole can lead to undesired side reactions, low yields, and complex product mixtures. Therefore, a robust protecting group strategy is not merely an ancillary consideration but a fundamental prerequisite for the successful and efficient multi-step synthesis and functionalization of this critical scaffold.
This guide provides an in-depth analysis of common N-protecting groups for 7-azaindole, detailing their strategic application, installation, and cleavage. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, streamline synthesis, and unlock the full potential of the 7-azaindole core.
Strategic Imperatives for N-Protection
The selection of a nitrogen protecting group is a critical strategic decision that profoundly impacts the entire synthetic route. The ideal protecting group should be:
-
Easily Installed: The protection step should be high-yielding and tolerant of existing functionality.
-
Robust: It must remain stable under the conditions of subsequent synthetic steps.
-
Readily Cleaved: The deprotection should occur under specific, mild conditions that do not compromise the integrity of the final molecule.
-
Orthogonal: Its removal conditions should be distinct from those of other protecting groups present in the molecule, allowing for selective deprotection.
-
A Tool for Directing Reactivity: Beyond simple masking, a protecting group can be strategically employed to modulate the electronic properties and steric environment of the 7-azaindole ring, thereby controlling the regioselectivity of subsequent functionalization.
The following sections will explore the most effective protecting groups, evaluated against these core principles.
Key Protecting Groups: Chemistry and Protocols
Sulfonyl Groups (Ts, Bs)
Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl (Bs), are among the most widely employed protecting groups for 7-azaindole. Their strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the pyrrole nitrogen, rendering the N-H position inert to many reagents.[1] This electronic modulation is crucial for facilitating reactions like palladium-catalyzed cross-couplings and directed C-H functionalizations.[2][3][4]
Causality Behind Experimental Choices:
The use of a strong base like sodium hydride (NaH) is necessary to fully deprotonate the weakly acidic N-H of 7-azaindole, forming the corresponding anion which readily attacks the electrophilic sulfonyl chloride. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile. Deprotection relies on saponification of the sulfonamide bond, which requires basic conditions and often heating to drive the reaction to completion.
Experimental Protocol: N-Tosylation of 7-Azaindole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 7-azaindole (1.0 equiv).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Protection: Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-tosyl-7-azaindole.
Experimental Protocol: N-Tosyl Deprotection
-
Setup: To a round-bottom flask, add 1-tosyl-7-azaindole (1.0 equiv).
-
Dissolution: Add a 3:1 mixture of methanol and water.
-
Cleavage: Add sodium hydroxide (NaOH, 5.0 equiv) and heat the mixture to reflux (approx. 70-80 °C).
-
Reaction: Monitor the reaction by TLC or LC-MS. This step can be slow, sometimes requiring 12-24 hours.[2]
-
Workup: After completion, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to recover the unprotected 7-azaindole.
Silyl Ethers (SEM)
The 2-(trimethylsilyl)ethoxymethyl (SEM) group serves a dual role as both a protecting and an activating group.[5] Its installation can facilitate challenging nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. However, its removal can be problematic, sometimes leading to side products due to the release of formaldehyde.[6]
Causality Behind Experimental Choices:
Similar to tosylation, a strong base (NaH) is required for the initial deprotonation. SEM chloride is the electrophile. Deprotection is typically achieved with a fluoride source like TBAF, which attacks the silicon atom, initiating a cascade that leads to the cleavage of the C-O bond and release of the free amine. The choice of conditions for deprotection is critical to avoid side reactions.[6][7]
Experimental Protocol: N-SEM Protection of 7-Azaindole
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion, 1.5 equiv) in anhydrous DMF.
-
Deprotonation: Cool to 0 °C and add a solution of 7-azaindole (1.0 equiv) in anhydrous DMF dropwise.
-
Activation: Stir the mixture at room temperature for 1 hour.
-
Protection: Cool the reaction back to 0 °C and add SEM-Cl (1.3 equiv) dropwise.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Workup & Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by flash column chromatography.
Experimental Protocol: N-SEM Deprotection
-
Setup: Dissolve the SEM-protected 7-azaindole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cleavage: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash column chromatography.
Carbamates (Boc)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of installation and, typically, its straightforward removal under acidic conditions.[8] It is less robust than a sulfonyl group and is generally not stable to strong bases or nucleophiles.
Causality Behind Experimental Choices:
Boc protection proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base like triethylamine (TEA) or a catalyst like DMAP is used to activate the substrate or reagent. Deprotection is most commonly achieved with strong acids like TFA, which protonate the carbonyl oxygen, leading to the collapse of the carbamate via loss of isobutylene and CO₂.
Experimental Protocol: N-Boc Protection of 7-Azaindole
-
Setup: Dissolve 7-azaindole (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagents: Add triethylamine (TEA, 1.5 equiv), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup & Purification: Dilute the reaction with DCM, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Experimental Protocol: N-Boc Deprotection
-
Setup: Dissolve the N-Boc protected 7-azaindole (1.0 equiv) in DCM.
-
Cleavage: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 equiv, or a 20-50% v/v solution in DCM).
-
Reaction: Stir at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.
Comparative Analysis and Strategic Selection
The choice of protecting group must be tailored to the planned synthetic route. A summary of the stability and common applications of each group is presented below.
| Protecting Group | Structure | Common Introduction Conditions | Common Cleavage Conditions | Stable To | Labile To | Key Strategic Use |
| Tosyl (Ts) |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | TsCl, NaH, DMF | NaOH, MeOH/H₂O, reflux | Weak acids, Pd-coupling, mild reduction | Strong base, some nucleophiles, strong reduction | Directing C-H functionalization; stable group for multi-step synthesis involving cross-couplings.[2] |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF, reflux; Strong Acid | Most conditions | Fluoride sources, strong acids | Activating the pyridine ring for SNAr reactions.[5] | |
| Boc | Boc₂O, DMAP, TEA, DCM | TFA/DCM; HCl/Dioxane | Base, hydrogenolysis, mild nucleophiles | Strong acids | General protection when subsequent steps avoid acidic conditions. | |
| TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | Acid, base, oxidation, reduction | Fluoride sources | Steric blocking of C2 to direct metallation to other positions.[2] | |
| PMB | PMB-Cl, NaH, THF | DDQ, DCM/H₂O; Strong Acid | Base, mild acid, hydrogenolysis | Oxidizing agents (DDQ, CAN), strong acids | Orthogonal deprotection via oxidation.[9] |
Visualization of Strategic Selection
The following diagram illustrates a decision-making workflow for choosing an appropriate N-protecting group based on the intended subsequent reaction.
Caption: Decision workflow for selecting a 7-azaindole N-protecting group.
Synthetic Strategy Example: Regioselective Di-functionalization
A common challenge is the synthesis of unsymmetrically 3,5-disubstituted 7-azaindoles. A protecting group strategy is essential for this.[2]
Caption: N-protection enables sequential, regioselective cross-coupling reactions.
This workflow highlights how the robust benzenesulfonyl (Bs) group allows for initial iodination at C3, followed by two successive, regioselective Suzuki-Miyaura coupling reactions before final deprotection.[2] The protecting group is critical for ensuring high yields and preventing complications during the coupling steps.
Conclusion
The judicious selection and application of nitrogen protecting groups are paramount to the successful synthesis of complex 7-azaindole derivatives. By understanding the stability, reactivity, and unique electronic and steric influences of groups like tosyl, SEM, and Boc, chemists can navigate multi-step syntheses with greater control and efficiency. The protocols and strategic insights provided in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of the 7-azaindole scaffold in the pursuit of novel therapeutics and advanced materials.
References
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- Different strategies for synthesis of 7-azaindoles.
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- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
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- Sulfonyl Protective Groups.
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- p-Methoxybenzyl (PMB) Protective Group.
- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry.
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- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
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Advanced Purification Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: An Application Guide
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, also known as 5-fluoro-7-azaindole-6-carbaldehyde, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique heterocyclic structure, featuring a pyrrolopyridine core, is a sought-after scaffold in drug discovery, notably in the development of kinase inhibitors.[2][3] The presence of the aldehyde functional group allows for diverse downstream chemical transformations, making it a versatile building block.
Given its role as a precursor to high-value pharmaceutical compounds, achieving exceptional purity of this compound is not merely a procedural step but a critical determinant of the success of subsequent synthetic stages and the quality of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to side reactions, reduced yields, and complex purification challenges in later steps. This guide provides a detailed exploration of robust purification methods for this compound, grounded in chemical principles and supported by established laboratory practices.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
Before delving into purification protocols, a fundamental understanding of the target molecule's properties is essential.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | |
| Molecular Weight | 164.14 g/mol | |
| Appearance | Solid | |
| CAS Number | 1246088-60-7 |
The synthesis of this compound often involves the Vilsmeier-Haack formylation of the corresponding 5-fluoro-1H-pyrrolo[2,3-b]pyridine precursor.[4][5] This synthetic route can introduce specific impurities that must be addressed during purification.
Common Process-Related Impurities:
-
Unreacted Starting Material: Residual 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Vilsmeier Reagent Byproducts: Hydrolyzed and unreacted components of the formylating agent (e.g., from DMF and POCl₃).
-
Over-formylated or Side-Reaction Products: Although the Vilsmeier-Haack reaction is generally regioselective for electron-rich heterocycles, minor isomers or related products can form.[4][5]
-
Solvent Residues: Residual solvents from the reaction and initial workup (e.g., DMF, dichloromethane).
The polar nature of the aldehyde and the N-H group on the pyrrole ring, combined with the aromatic system, dictates the choice of purification strategy.
Purification Methodologies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail the most effective methods for purifying this compound.
Extractive Workup: The First Line of Defense
A well-designed extractive workup is crucial for removing the bulk of inorganic salts and highly polar impurities before chromatographic purification. A specialized technique for aldehydes involves the formation of a water-soluble bisulfite adduct.[6][7][8]
Principle of Bisulfite Extraction: Sodium bisulfite undergoes a reversible nucleophilic addition to the carbonyl carbon of the aldehyde, forming a charged bisulfite adduct. This adduct is highly soluble in the aqueous phase and can be separated from non-polar organic impurities. The aldehyde can then be regenerated by treating the aqueous layer with a base.
Workflow for Extractive Purification:
Detailed Protocol for Bisulfite Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid from the Vilsmeier-Haack reaction.
-
Bisulfite Extraction: Extract the organic layer with a saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes to ensure complete formation of the bisulfite adduct.[8]
-
Layer Separation: Separate the aqueous layer, which now contains the aldehyde as the water-soluble adduct.
-
Regeneration of Aldehyde: To the aqueous layer, add a base such as 10% sodium hydroxide or saturated sodium carbonate solution until the solution is basic. This will reverse the reaction and precipitate the aldehyde.
-
Product Extraction: Extract the regenerated aldehyde with fresh portions of an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Silica Gel Column Chromatography: The Gold Standard for High Purity
For achieving high purity, silica gel column chromatography is the most effective and widely cited method for purifying 1H-pyrrolo[2,3-b]pyridine derivatives and related heterocyclic aldehydes.[2][9][10]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar stationary phase that effectively separates compounds based on their polarity. The polar aldehyde and the N-H group of the pyrrole ring will interact with the silica gel, allowing for separation from less polar impurities.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or pentane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is carefully tuned to achieve optimal separation. Increasing the proportion of the polar solvent will decrease the retention time of the product.
Recommended Solvent Systems and Typical Rf Values:
| Solvent System (v/v) | Typical Rf of Product | Application Notes |
| Ethyl Acetate / Hexane (1:4 to 1:1) | 0.2 - 0.4 | A good starting point for many heterocyclic aldehydes. The ratio can be adjusted based on TLC analysis. |
| Methanol / Dichloromethane (1:99 to 5:95) | 0.3 - 0.5 | Useful for more polar compounds. A small amount of methanol significantly increases the eluting power.[2] |
| Acetone / Dichloromethane | Varies | Another effective system for similar compounds.[10] |
Detailed Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is to be used.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography Purification:
Recrystallization: For Crystalline Solids and Final Polishing
If the purified product is a solid, recrystallization can be an excellent final step to remove minor impurities and obtain a crystalline product with high purity and stability.
Principle of Recrystallization: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection for Recrystallization: For fluoro-substituted aromatic aldehydes, a range of solvents can be considered. The choice of solvent is critical and often determined empirically.
Potential Recrystallization Solvents:
-
Ethyl Acetate/Hexane Mixture: Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Reheat to dissolve and then cool slowly.
-
Ethanol/Water Mixture: Similar to the above, using ethanol as the primary solvent and water as the anti-solvent.
-
Toluene: Can be effective for aromatic compounds.
-
Isopropanol: A common solvent for recrystallization.
Detailed Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to find a suitable system.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during cooling. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with an efficient extractive workup, followed by meticulous silica gel column chromatography, and potentially concluding with recrystallization, is essential to achieve the high levels of purity demanded by the pharmaceutical industry. The choice of specific solvents and conditions should always be guided by preliminary small-scale trials and TLC analysis to ensure optimal separation and yield. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively purify this key synthetic intermediate.
References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
-
Brindle, C. S., & Furigay, M. H. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic & Biomolecular Chemistry, 15(44), 9343-9347. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]
-
Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21595-21603. [Link]
-
Patrick, E. K., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(9), 1596-1605. [Link]
-
Volpi, G., et al. (2018). Natural aldehyde extracts to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. Dyes and Pigments, 159, 558-565. [Link]
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Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
-
Gangi, K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1577-1583. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Seela, F., & Peng, X. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Journal of the American Chemical Society, 123(16), 3611-3612. [Link]
-
Mamedov, V. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application for the synthesis of new heterocyclic systems. International Journal of Organic Chemistry, 3(3), 187-195. [Link]
-
Sheik, S., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(23), 7119. [Link]
-
Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1956-1961. [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
-
El-Sayed, A. A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]
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Application Note: Comprehensive Analytical Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of advanced heterocyclic intermediates.
Abstract: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a fluorinated derivative of 7-azaindole, is a pivotal building block in modern medicinal chemistry. Its structural complexity, combining a pyrrole and a pyridine ring, necessitates a multi-faceted analytical approach for unambiguous characterization and purity assessment. The introduction of a fluorine atom and an aldehyde functional group imparts specific physicochemical properties that are leveraged in drug design but also require precise analytical verification.[1] This guide provides an in-depth, experience-driven framework for the comprehensive characterization of this compound, moving beyond mere procedural steps to explain the causality behind methodological choices. We present validated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, ensuring a self-validating system for quality assurance.
Introduction and Rationale
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a "privileged structure" in drug discovery, frequently utilized as a bioisostere for indole or purine systems in the design of kinase inhibitors and other therapeutic agents.[2][3] The specific analogue, This compound , offers three key features for medicinal chemists:
-
A Hinge-Binding Motif: The 7-azaindole core is a proven hydrogen bond donor and acceptor, effectively mimicking the purine hinge-binding motif in many kinases.
-
Metabolic Blocking/Modulation: The fluorine atom at the 5-position can block a potential site of metabolism, enhancing the pharmacokinetic profile of a drug candidate. It also modulates the electronic properties of the ring system.
-
A Reactive Handle: The carbaldehyde group at the 6-position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries.
Given its role as a critical starting material, rigorous confirmation of its identity, structure, and purity is paramount. An impurity or misidentification at this stage can compromise entire downstream synthetic campaigns and biological assays. The following sections detail the synergistic analytical techniques required for its definitive characterization.
Physicochemical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₈H₅FN₂O | [4] |
| Molecular Weight | 164.14 g/mol | |
| CAS Number | 1246088-60-7 | [4] |
| Appearance | Solid | |
| SMILES | O=Cc1c(F)cc2c(nc1)C=CN2 | [4] |
| InChI Key | DNYPXIDCAJUCTO-UHFFFAOYSA-N |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for structural confirmation, providing an atomic-level map of the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Causality of Experimental Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve this polar, heterocyclic compound and, importantly, to slow the chemical exchange of the pyrrole N-H proton, allowing for its observation as a distinct, albeit often broad, signal.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Observe the full spectrum to identify the downfield aldehyde and N-H protons, as well as the aromatic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment is recommended to differentiate between CH, CH₂, and CH₃/quaternary carbons.[5]
-
Typical spectral width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use an appropriate fluorine frequency reference standard.
-
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Integrate the ¹H NMR signals.
Expected NMR Data
| Technique | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Assignment Rationale |
| ¹H NMR | ~12.5 - 13.0 | br s | Pyrrole N-H: Exchangeable proton, typically broad and downfield. |
| ~10.2 | s | Aldehyde (-CHO): Highly deshielded proton, singlet. | |
| ~8.0 - 8.5 | d or dd | Aromatic H: Protons on the bicyclic core, deshielded by electronegative N and F atoms. | |
| ~7.5 - 8.0 | d or dd | Aromatic H: Specific positions influenced by neighbors and F-coupling. | |
| ~6.5 - 7.0 | d or dd | Aromatic H: Pyrrole ring protons, generally more shielded than pyridine protons. | |
| ¹³C NMR | ~185 - 190 | d (small JCF) | Aldehyde Carbonyl (C=O): Characteristic downfield shift. |
| ~150 - 160 | d (large ¹JCF) | C5-F: Carbon directly attached to fluorine shows a large one-bond C-F coupling constant. | |
| ~110 - 150 | Multiple signals | Aromatic Carbons: Remaining carbons of the pyrrolo-pyridine core. | |
| ~100 - 110 | s or d | Aromatic Carbons: Pyrrole ring carbons. | |
| ¹⁹F NMR | Varies | s or m | C5-F: A single fluorine environment. Multiplicity will depend on coupling to nearby protons. |
Note: Precise chemical shifts and coupling constants can vary based on solvent, concentration, and instrument frequency. The data presented are estimates based on typical values for similar heterocyclic systems.
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
MS is employed to confirm the molecular weight and, with high resolution, the elemental formula. This provides an absolute check on the compound's identity.
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. ESI is chosen because it is gentle and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the parent mass. The high resolution allows for the determination of the exact mass to four or more decimal places, enabling the calculation of a unique elemental formula.[6]
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer calibrated for positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally measured exact mass to the theoretically calculated mass for C₈H₆FN₂O⁺. The deviation should be less than 5 ppm.
-
Expected HRMS Data
| Ion Species | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
| [M+H]⁺ | 165.0464 | (Experimental Value) | < 5 ppm |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the compound. It separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.
Causality of Experimental Choice: A reverse-phase (RP-HPLC) method is selected due to the compound's moderate polarity. A C18 column provides excellent hydrophobic retention for aromatic systems. A gradient elution using water and acetonitrile allows for the efficient separation of compounds with varying polarities. A UV detector is used because the pyrrolo[2,3-b]pyridine core is a strong chromophore.
Protocol: RP-HPLC Purity Analysis
-
System: An HPLC system with a UV-Vis detector, autosampler, and gradient pump.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing complementary data to NMR and MS.
Causality of Experimental Choice: An Attenuated Total Reflectance (ATR) accessory is preferred for solid samples as it requires minimal sample preparation and provides high-quality data.
Protocol: FTIR-ATR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the compound's functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3200-3300 | Medium, Broad | N-H Stretch | Pyrrole N-H |
| ~3100-3150 | Medium | C-H Stretch | Aromatic C-H |
| ~1670-1690 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| ~1550-1620 | Medium-Strong | C=C / C=N Stretch | Aromatic Rings |
| ~1100-1200 | Strong | C-F Stretch | Aryl-Fluoride |
Conclusion: A Self-Validating Analytical System
The characterization of This compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods.
-
NMR confirms the detailed atomic connectivity and structural framework.
-
HRMS validates the elemental formula and molecular weight.
-
HPLC quantifies the purity, ensuring the sample is free from significant contaminants.
-
IR provides a quick verification of essential functional groups.
When the data from these four techniques are consistent, they form a self-validating system that provides the highest degree of confidence in the identity and quality of this critical chemical intermediate. This rigorous approach is indispensable for ensuring the reproducibility and success of research and development in medicinal chemistry.
References
- BenchChem. (2025). Synthesis and characterization of 5-fluoroindole derivatives. BenchChem.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- ResearchGate. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ResearchGate.
- Sigma-Aldrich. (n.d.). 5-fluoro-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
- PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central.
- Advanced ChemBlocks. (n.d.). This compound. Advanced ChemBlocks.
- RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
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- 6. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Guide for Researchers
Abstract
This document provides a comprehensive guide to the safe handling and practical application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The unique electronic properties imparted by the fluorine atom and the reactive aldehyde functionality make this 7-azaindole derivative a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols for common synthetic transformations and essential safety information to ensure best laboratory practices.
Introduction: The Significance of this compound in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The aldehyde group at the 6-position serves as a versatile chemical handle for a variety of synthetic transformations, enabling the construction of diverse compound libraries for drug discovery programs. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
Safety and Handling
Hazard Identification
This compound is classified as a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A laboratory coat and appropriate street clothing should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: When handling the solid material outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended to avoid inhalation of dust.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous chemical waste.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Appearance | Solid |
| CAS Number | 1246088-60-7 |
Application Notes and Protocols
The aldehyde functionality of this compound makes it an excellent substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for two common and highly useful transformations in medicinal chemistry.
Application Note 1: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold can influence the reactivity of the aldehyde. This reaction is widely used to synthesize intermediates for various therapeutic agents.
Caption: Knoevenagel condensation workflow.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-yl)methylene)malononitrile, a versatile intermediate.
Materials:
-
This compound (1.0 mmol, 164.14 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, a precipitate may form. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired 2-((5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-yl)methylene)malononitrile.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Causality Behind Experimental Choices:
-
Catalyst: Piperidine, a weak base, is sufficient to deprotonate the active methylene compound (malononitrile) to initiate the condensation without causing self-condensation of the aldehyde. Other bases like DBU can also be employed, potentially accelerating the reaction.[1]
-
Solvent: Ethanol is a good choice as it dissolves the reactants and the catalyst, and the product often has limited solubility, facilitating its isolation by precipitation. A mixture of water and ethanol can also be effective and is a greener solvent choice.[2]
-
Monitoring: TLC is a crucial and straightforward technique to determine the completion of the reaction, preventing the formation of side products due to prolonged reaction times.
Application Note 2: Synthesis of Secondary and Tertiary Amines via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by in-situ reduction to the corresponding amine. This reaction is instrumental in the synthesis of kinase inhibitors, where a substituted amine often serves as a key pharmacophore for binding to the hinge region of the kinase.
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination with a Primary Amine
This protocol details the synthesis of a secondary amine, a common structural motif in kinase inhibitors.
Materials:
-
This compound (1.0 mmol, 164.14 mg)
-
Primary Amine (e.g., aniline, 1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (catalytic amount, ~1 drop)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask, add the primary amine (1.2 mmol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
-
Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and MS.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not significantly reduce the starting aldehyde under these conditions.[3]
-
Solvent: 1,2-Dichloroethane is a common solvent for this reaction as it is relatively non-polar and aprotic, which is suitable for both imine formation and the subsequent reduction.
-
Catalyst: A catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the dehydration to the imine.
-
Purification: Flash column chromatography is a standard and effective method for purifying the final product from any remaining starting materials, byproducts, and the boronate esters formed during the reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its utility in constructing complex heterocyclic systems, particularly for the development of kinase inhibitors, is well-established. Adherence to the safety and handling protocols outlined in this document is paramount to ensure the well-being of laboratory personnel. The detailed experimental procedures for Knoevenagel condensation and reductive amination provide a solid foundation for the synthetic exploration of this important scaffold, enabling researchers to advance their drug discovery programs.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hep
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the 1H-Pyrrol-2(3H)-one Scaffold. BenchChem.
- ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Sigma-Aldrich.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
- This compound. Sigma-Aldrich.
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Achemica.
- This compound. Sigma-Aldrich.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes.
- 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932. PubChem.
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. BLDpharm.
- 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812. PubChem.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS No: 1246088-60-7).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, chemists, and professionals in drug development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics.[2][3] This guide focuses on the formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, a critical step in the synthesis of advanced pharmaceutical intermediates.
Synthetic Overview: The Vilsmeier-Haack Reaction
The most common method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic system like 5-Fluoro-7-azaindole is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7] This electrophilic reagent then attacks the azaindole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.[8]
Caption: General workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Sample Amount (1 mmol scale) |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₅FN₂ | 136.13[2] | 1.0 | 136 mg |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | ~20 (Solvent) | 1.5 mL |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.5 | 0.14 mL (229 mg) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 5 mL |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | As needed |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For extraction/chromatography |
| Hexanes | C₆H₁₄ | 86.18 | - | For chromatography |
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (1.5 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (0.14 mL, 1.5 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5-10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a white solid salt is often observed.[9]
-
Addition of Substrate: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (136 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) (e.g., 50% EtOAc/Hexanes), checking for the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-60 °C.[5][10]
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back down to 0 °C. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This step is crucial for hydrolyzing the intermediate iminium salt to the aldehyde and must be done with caution as it is exothermic and evolves gas.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes to afford the pure this compound.
Troubleshooting Guide (Question & Answer Format)
Q1: The reaction is not progressing. My starting material is mostly unconsumed after several hours.
Possible Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure that all glassware was flame-dried, and all solvents (especially DMF) are strictly anhydrous. Use fresh, sealed bottles of anhydrous solvents.
-
Reagent Quality: Phosphorus oxychloride can degrade over time. Use a fresh bottle or a recently opened one. Similarly, old DMF can contain dimethylamine from decomposition, which can react with the Vilsmeier reagent.[10]
-
Insufficient Temperature: While the initial reagent formation is done at 0 °C, the subsequent electrophilic substitution on the azaindole ring may require thermal energy. If no reaction occurs at room temperature, try gradually increasing the temperature to 40-60 °C and monitoring by TLC.[5]
-
Poor Reagent Formation: Ensure the POCl₃ was added slowly at 0 °C and allowed to stir for a sufficient time to form the reagent before adding the substrate.
Q2: My reaction is messy, and I've isolated the wrong isomer (3-formyl) or multiple products.
This is a critical challenge. The C3 position of the 7-azaindole pyrrole ring is the most electron-rich and kinetically favored site for electrophilic substitution.[12] Formylation at the C6 position on the pyridine ring is electronically and sterically less favored.
Caption: Potential regioisomers from the formylation reaction.
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction may be defaulting to the kinetically favored C3 product. Experiment with reaction time and temperature. Sometimes, longer reaction times or higher temperatures can favor a thermodynamically more stable, albeit less obvious, product.
-
Protecting Group Strategy: To force reaction on the pyridine ring, the more reactive pyrrole ring often needs to be passivated. The most common strategy is to protect the N1-pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or Ts). This can alter the electronic distribution of the ring system, potentially making the pyridine ring more susceptible to formylation. The protecting group would then be removed in a subsequent step.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider an alternative route such as a directed ortho-metalation (DoM) if a suitable directing group can be installed, followed by quenching with DMF.
Q3: The work-up was difficult, and my final product yield is low after purification.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. This requires a sufficiently basic aqueous environment (pH 8-10).[8][11] If the pH is too low during work-up, the salt may persist or revert, leading to low yields. Ensure thorough mixing and check the pH of the aqueous layer.
-
Product Degradation: Aldehydes can be sensitive. Avoid overly harsh (high temperature or very high/low pH) conditions for extended periods. The 7-azaindole core can also be sensitive to strong acids.[13]
-
Emulsion during Extraction: The presence of DMF and salts can lead to emulsions. If this occurs, adding brine can help break the emulsion. A centrifugation step may also be necessary in stubborn cases.
Q4: How should I store the starting material and final product?
Both 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and its aldehyde derivative are solids. For long-term storage, they should be kept in a cool, dark, and dry place, preferably at -20°C under an inert atmosphere.[14][15] Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in three main stages:
-
Vilsmeier Reagent Formation: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements eliminates a stable dichlorophosphate anion to form the highly electrophilic chloroiminium cation, the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich π-system of the azaindole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new C-C bond and a cationic intermediate (a sigma complex).
-
Aromatization & Hydrolysis: A base (like DMF or pyridine) removes a proton to restore aromaticity, yielding a neutral iminium salt precursor. During aqueous work-up, water attacks the iminium carbon, and after a series of proton transfers, dimethylamine is eliminated, revealing the final aldehyde.[4][8]
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Q2: Are there alternatives to POCl₃?
Yes, other reagents can be used to activate DMF, such as oxalyl chloride, thionyl chloride (SOCl₂), or triflic anhydride (Tf₂O).[4][5] The choice of reagent can sometimes influence the reactivity and outcome, but POCl₃ is the most common and cost-effective choice.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp to visualize the spots. The starting material and product should have different Rf values.
-
Product Characterization:
-
¹H NMR: This is the primary method for structural confirmation. Look for a characteristic singlet for the aldehyde proton (-CHO) around 9-10 ppm. Also, analyze the shifts and coupling constants of the aromatic protons to confirm the C6 substitution pattern.
-
¹³C NMR: Expect a signal for the aldehyde carbon around 185-195 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight (164.14 g/mol ).
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1670-1700 cm⁻¹.
-
References
-
Chem-Station. "Vilsmeier-Haack Reaction". Available at: [Link]
-
Wikipedia. "Vilsmeier–Haack reaction". Available at: [Link]
-
Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism". Available at: [Link]
-
Cusabio. "5-Fluoro-1H-pyrrolo[2,3-b]pyridine". Available at: [Link]
-
Chemistry Steps. "Vilsmeier-Haack Reaction". Available at: [Link]
-
PrepChem.com. "Synthesis of Vilsmeier reagent". Available at: [Link]
-
RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth". Available at: [Link]
-
SCIRP. "Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides". Available at: [Link]
-
ResearchGate. "Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound". Available at: [Link]
-
Wikipedia. "Vilsmeier reagent". Available at: [Link]
-
ChemTube3D. "Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt". Available at: [Link]
-
Reddit. "Having some troubles with a Vislmeier-Haack reaction". Available at: [Link]
-
Cusabio. "5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine". Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". Available at: [Link]
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- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. prepchem.com [prepchem.com]
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- 15. cusabio.com [cusabio.com]
Technical Support Center: Optimizing Reaction Yield of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
The formylation of the 5-fluoro-7-azaindole core, typically achieved via the Vilsmeier-Haack reaction, is a critical step that can be influenced by a multitude of factors.[1][2] This guide provides a structured approach to troubleshooting and optimizing this transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Question: I have performed the Vilsmeier-Haack reaction on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, but I am observing a very low yield or no desired product. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the stability of the Vilsmeier reagent itself.
Causality and Recommended Actions:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a suitable amide like N,N-dimethylformamide (DMF), is moisture-sensitive.[1]
-
Action: Ensure that both POCl₃ and DMF are anhydrous. Use freshly opened bottles or properly stored reagents. Distillation of DMF over a suitable drying agent may be necessary if water contamination is suspected.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. If the temperature is not controlled, the reagent can decompose. Conversely, the formylation of the azaindole substrate may require elevated temperatures to proceed at a reasonable rate.
-
Action: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) with slow, dropwise addition of POCl₃ to DMF. For the formylation step, if no reaction is observed at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature.
-
-
Stoichiometry of Reagents: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Action: A common molar ratio is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine substrate. An excess of the reagent can help drive the reaction to completion.
-
-
Substrate Reactivity: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen in the 7-azaindole ring system can decrease the nucleophilicity of the pyrrole ring, making the electrophilic substitution more challenging compared to simple pyrroles.[3]
-
Action: If the reaction is sluggish, consider extending the reaction time or increasing the reaction temperature. In some cases, using a more reactive formylating agent might be an option, although this deviates from the standard Vilsmeier-Haack conditions.
-
Experimental Protocol: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
Answer:
The formation of multiple products in the formylation of 7-azaindole derivatives can be attributed to several factors, including di-formylation, reaction at other positions, and decomposition of the starting material or product.
Causality and Recommended Actions:
-
Regioselectivity: While formylation is generally expected at the C3 position of the pyrrole ring in 7-azaindoles, substitution at other positions, including the pyridine ring, can occur under harsh conditions or with prolonged reaction times.[3] The presence of the fluorine at C5 and the desire for the aldehyde at C6 suggests a specific synthetic route is necessary, likely starting from a pre-functionalized pyridine ring. If starting with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, formylation would be expected at C3. To obtain the 6-carbaldehyde, a different synthetic strategy is likely employed, possibly involving lithiation and subsequent formylation. However, assuming a Vilsmeier-Haack approach on a suitable precursor:
-
Action: Careful control of the reaction temperature and time is critical. Lowering the temperature and monitoring the reaction closely to stop it once the starting material is consumed can help to minimize the formation of undesired isomers.
-
-
Di-formylation: The use of a large excess of the Vilsmeier reagent or high temperatures can lead to the introduction of a second formyl group on the aromatic system.
-
Action: Optimize the stoichiometry of the Vilsmeier reagent. Start with 1.5 equivalents and incrementally increase it if the conversion is low. Avoid excessively high temperatures.
-
-
Decomposition: 7-Azaindole derivatives can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to degradation if not properly controlled.
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Ensure that the work-up procedure is performed promptly after the reaction is complete to neutralize the acidic medium.
-
Data Presentation: Impact of Reaction Conditions on Product Distribution
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) |
| Temperature | 0 °C to RT | 80 °C |
| Vilsmeier Reagent (eq.) | 1.5 | 5.0 |
| Reaction Time | 4 hours | 24 hours |
| Desired Product Yield | ~75% | ~20% |
| Major Impurities | Starting Material (minor) | Di-formylated product, unidentified decomposition products |
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating the product after the reaction. The work-up is messy, and purification by column chromatography is not giving a clean product. What can I do?
Answer:
Isolation and purification challenges often arise from incomplete hydrolysis of the iminium intermediate, emulsion formation during extraction, or the polar nature of the product.
Causality and Recommended Actions:
-
Incomplete Hydrolysis: The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to the aldehyde. Incomplete hydrolysis will result in a mixture of the iminium salt and the aldehyde, complicating the purification.
-
Action: Ensure complete hydrolysis by adding the reaction mixture to a well-stirred aqueous solution, often a buffered solution like aqueous sodium acetate, and allowing it to stir for a sufficient amount of time. Gentle heating can sometimes facilitate hydrolysis.
-
-
Emulsion Formation: The presence of DMF and salts can lead to the formation of emulsions during aqueous extraction.
-
Action: To break emulsions, add a saturated brine solution. If the emulsion persists, filtration through a pad of celite can be effective. Minimizing the amount of DMF used in the reaction can also help.
-
-
Purification Strategy: this compound is a relatively polar molecule.
-
Action: For column chromatography, a gradient elution is recommended. Start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small percentage of a more polar solvent like methanol in dichloromethane can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in the 5-position?
A1: The fluorine atom at the C5 position of the 7-azaindole ring acts as an electron-withdrawing group. This can modulate the electronic properties of the molecule, which is often a desirable feature in medicinal chemistry for improving metabolic stability or binding affinity to a biological target.[4][5]
Q2: How can I confirm the identity and purity of my final product?
A2: The identity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the aromatic protons and carbons, as well as the aldehyde proton (typically around 9-10 ppm in ¹H NMR).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (164.14 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Q3: What are the safety precautions I should take when working with POCl₃?
A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quench any residual POCl₃ carefully by slowly adding it to a stirred ice/water mixture or a basic solution.
Q4: Can I use other formylating agents besides the Vilsmeier reagent?
A4: While the Vilsmeier-Haack reaction is a common and effective method for formylation, other reagents can be used.[2] For example, the Duff reaction or the Reimer-Tiemann reaction can also introduce a formyl group onto an aromatic ring, but these typically require different starting materials and reaction conditions. The choice of formylating agent will depend on the specific substrate and the desired regioselectivity.
Logical Relationship Diagram
Caption: Interplay of factors affecting reaction outcome.
References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 16, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Retrieved January 16, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]
Sources
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- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
purification challenges with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Document ID: TSC-2026-01-FPCA-PUR
Last Updated: January 16, 2026
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.[1][2] Its unique 7-azaindole core, functionalized with both an aldehyde and a fluorine atom, presents a distinct set of challenges during purification that can impact yield, purity, and stability. This guide provides in-depth troubleshooting advice and validated protocols to help researchers navigate these complexities, ensuring the acquisition of high-purity material essential for downstream applications.
Section 1: Understanding the Typical Impurity Profile
Effective purification begins with understanding the potential impurities originating from the synthetic route. The most common synthesis for this compound is the Vilsmeier-Haack formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[3][4][5] This reaction, while effective, can generate a predictable profile of impurities that must be addressed.
Key Potential Impurities:
-
Unreacted Starting Material: Incomplete formylation can leave residual 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Oxidation Product: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.[6] This is one of the most common and challenging impurities to remove.
-
Vilsmeier Reagent Residues: Hydrolyzed byproducts from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can persist after initial workup.
-
Di-formylated or Isomeric Products: Although less common for this specific substrate, aggressive reaction conditions can sometimes lead to reactions at other positions on the heterocyclic ring system.[7]
Caption: Synthetic pathway and common impurity formation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product has "oiled out" and won't crystallize. How can I obtain a solid?
A1: Oiling out during recrystallization is a common problem for heterocyclic compounds, often caused by supersaturation, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.[8]
-
Causality: Impurities can act as "eutectic melters," lowering the overall melting point of the mixture and favoring a liquid or amorphous state over a crystalline one. Rapid cooling doesn't allow sufficient time for ordered crystal nucleation.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Add a small amount of the hot solvent back to the mixture to fully re-dissolve the oil. The goal is to find the sweet spot just beyond the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, followed by gradual cooling in a refrigerator. Avoid direct transfer to an ice bath.
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If a small amount of pure material is available, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[8]
-
Consider a different solvent system: If the above fails, the polarity of your single solvent may be too high. Try a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane), dissolving the crude in the more polar solvent and slowly adding the non-polar "anti-solvent" until turbidity persists, then warming until clear and cooling slowly.
-
Q2: I'm getting significant streaking and poor separation on my silica gel column. What's wrong?
A2: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.
-
Causality: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atoms on your pyrrolo-pyridine core can interact strongly and non-specifically with these acidic sites. This leads to slow, uneven elution, resulting in band broadening and "streaking" down the column.[8]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a 1-2% solution in methanol, which is then added to the main eluent) to your mobile phase. A typical starting concentration is 0.1-1% TEA by volume.[8]
-
Optimize Solvent Polarity: Use Thin Layer Chromatography (TLC) to find the optimal solvent system before running the column. Aim for an Rf value of ~0.3 for the desired product. If the product and a key impurity have very similar Rf values, consider a shallower solvent gradient or an isocratic elution.
-
Avoid Column Overloading: Do not load too much crude material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. Overloading prevents proper separation.[8]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups.[8]
-
Q3: My aldehyde is clean by NMR, but after a day or two, TLC shows a new, more polar spot at the baseline. What is this impurity?
A3: You are almost certainly observing the formation of the corresponding carboxylic acid via air oxidation.
-
Causality: Aldehydes, particularly aromatic and heterocyclic ones, are prone to oxidation to carboxylic acids. This process can be accelerated by light, air (oxygen), and trace metal impurities. The resulting carboxylic acid is significantly more polar than the starting aldehyde, causing it to stick to the baseline on a silica TLC plate.
-
Prevention and Storage:
-
Inert Atmosphere: Handle and store the purified solid under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Refrigeration: Store the compound at low temperatures (-20°C is recommended for long-term storage) to slow the rate of oxidation.[6]
-
Use Amber Vials: Protect the compound from light, which can catalyze the oxidation process.
-
Q4: How can I remove the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid impurity?
A4: Removing a carboxylic acid from the corresponding aldehyde can be tricky due to their similar polarities.
-
Causality: The carboxylic acid is acidic, while the aldehyde is neutral. This difference in chemical reactivity is the key to their separation.
-
Recommended Methods:
-
Aqueous Basic Wash: Dissolve the crude mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral aldehyde will remain in the organic layer. Caution: Perform this wash gently and ensure the layers are separated promptly. Some heterocyclic aldehydes can be sensitive to prolonged exposure to base.
-
Chromatography with Modifier: If the acid content is low, column chromatography on silica gel can be effective. The carboxylic acid will often stick very strongly to the column. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can sometimes help elute the acid with better peak shape, but this is generally less effective than a basic wash for bulk removal.
-
Section 3: Validated Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most common method for purifying multi-gram quantities of the target compound.
1. Preparation:
- Prepare the column by loading silica gel (230-400 mesh) as a slurry in the starting eluent.
- Pre-adsorb the crude material: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or acetone. Add a small amount of silica gel (2-3x the weight of the crude material) and evaporate the solvent until a dry, free-flowing powder is obtained.
2. Elution:
- Carefully load the pre-adsorbed material onto the top of the prepared column.
- Begin elution with a non-polar solvent system and gradually increase the polarity. Monitor the fractions by TLC. The product is moderately polar.
Table 1: Recommended Solvent Systems for Chromatography
| System No. | Solvents | Ratio (v/v) | Modifier | Target Rf | Notes |
| 1 | Hexane / Ethyl Acetate | 70:30 to 50:50 | 0.5% TEA | ~0.3 | Good general-purpose system. Adjust ratio based on TLC. |
| 2 | Dichloromethane / Methanol | 99:1 to 95:5 | 0.5% TEA | ~0.3 | For more polar impurities. Use with caution as product solubility in DCM is high. |
3. Collection & Isolation:
- Combine the pure fractions as determined by TLC analysis.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Place the resulting solid under high vacuum for several hours to remove residual solvents.
// Nodes
Crude [label="Crude Product\n(Solid/Oil)", fillcolor="#F1F3F4", fontcolor="#202124"];
Workup [label="Aqueous Workup\n(e.g., NaHCO3 wash)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Choice [label="Purification Method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Chrom [label="Flash Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Recryst [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Purity Analysis\n(TLC, NMR, HPLC)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];
Pure [label="Pure Product\n(>98%)", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges
Crude -> Workup;
Workup -> Choice;
Choice -> Chrom [label=" High Impurity Load\n or Close Polarity"];
Choice -> Recryst [label=" Low Impurity Load\n & Crystalline Crude"];
Chrom -> Analysis;
Recryst -> Analysis;
Analysis -> Pure;
}
Caption: General workflow for purification.
Protocol 2: Recrystallization
This method is ideal for a final polishing step or for crude material that is already reasonably pure and crystalline.
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a potential solvent dropwise at room temperature. An ideal solvent will show poor solubility at room temperature.
- Heat the test tube. The solid should fully dissolve near the solvent's boiling point.[9]
- Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
- Suggested Solvents to Screen: Isopropanol, Ethyl Acetate, Acetonitrile, or a binary system like Ethyl Acetate/Heptane.
2. Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[8]
- If the solution is colored by insoluble impurities, a hot filtration may be necessary.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, cool the flask further in an ice bath for 30-60 minutes to maximize recovery.
3. Isolation:
- Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
- Dry the crystals under high vacuum.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
Menéndez, L. M., O'Shea, D., & Tacke, M. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6537. Retrieved from [Link]
-
Gong, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ChemEurope. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research, 28, 1038-1045. Retrieved from [Link]
-
MDPI. (n.d.). Molecules Special Issue: Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
-
PubMed. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Retrieved from [Link]
-
PubMed. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (also known as 5-Fluoro-7-azaindole-6-carbaldehyde). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability, handling, and utilization of this versatile building block. Drawing from established principles of heterocyclic chemistry, this guide aims to preempt and resolve common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent properties of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound possesses three key structural features that influence its stability:
-
Aromatic Aldehyde: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen), converting it to the corresponding carboxylic acid. This is a common degradation pathway for many aldehydes.[1][2] It can also participate in self-condensation (aldol-type) reactions or polymerization, particularly under basic conditions or upon prolonged storage.[3][4]
-
7-Azaindole Core: The pyrrolo[2,3-b]pyridine system is electron-rich and can be sensitive to strong acids and oxidizing agents. The pyrrole nitrogen (N-H) is acidic and can be deprotonated by strong bases, which may affect reactivity and stability.
-
Fluoropyridine Ring: The fluorine atom and the pyridine nitrogen make the six-membered ring electron-deficient. This enhances the electrophilicity of the ring, making it potentially susceptible to nucleophilic aromatic substitution under certain conditions, though this is generally less of a concern under standard handling.[5][6]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, proper storage is critical. We recommend the following conditions based on best practices for air-sensitive aldehydes and complex heterocyclic compounds:[7][8][9][10][11]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the aldehyde group.
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage). Avoid frequent freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial. Photochemical degradation is a potential risk for many aromatic systems.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis or moisture-catalyzed degradation.
Q3: The compound has a yellowish or brownish tint upon arrival. Is it degraded?
A3: A slight coloration is not uncommon for complex heterocyclic aldehydes and may not necessarily indicate significant degradation. However, a pronounced darkening from off-white/pale yellow to brown could signify the formation of impurities, potentially from minor oxidation or polymerization. It is highly recommended to assess the purity of the material before use, for example, by HPLC-MS or ¹H NMR.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is a polar molecule. It generally shows good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It may have moderate solubility in Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate, especially with gentle warming. It is poorly soluble in non-polar solvents like hexanes and generally insoluble in water. For reaction purposes, always use anhydrous solvents to avoid introducing water, which can compete with other nucleophiles.
Part 2: Troubleshooting Guide for Experimental Applications
This section provides solutions to specific problems that may be encountered during reactions involving this compound.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Reaction (e.g., Reductive Amination, Wittig) | 1. Degradation of Starting Material: The aldehyde may have oxidized to the carboxylic acid, which is unreactive under these conditions. 2. Poor Solubility: The compound may not be fully dissolved in the reaction solvent, limiting its availability. 3. Incompatible Reaction Conditions: Strongly basic or acidic conditions may be degrading the 7-azaindole core. | 1. Verify Purity: Check the purity of the aldehyde by ¹H NMR or LC-MS before starting. If significant carboxylic acid is present, purify the starting material. 2. Solvent Optimization: Use a more polar aprotic solvent like DMF or NMP. Ensure complete dissolution before adding other reagents. 3. Condition Screening: Use milder bases (e.g., organic bases like DIPEA instead of strong inorganic bases). If the reaction requires acid, use it catalytically where possible. Monitor the reaction by TLC or LC-MS to check for decomposition.[12][13] |
| Formation of an Insoluble Precipitate During Reaction | 1. Polymerization: Aldehydes can polymerize, especially in the presence of catalysts or bases.[14][15] 2. Poor Product Solubility: The desired product may be insoluble in the reaction solvent. | 1. Dilution & Temperature Control: Run the reaction at a higher dilution. Maintain strict temperature control, as polymerization can be exothermic. 2. Solubility Test: If the product structure is known, estimate its solubility. Consider a solvent system in which both starting materials and products are soluble. |
| Multiple Unidentified Spots on TLC/LC-MS | 1. Oxidation: Formation of the carboxylic acid impurity. 2. Side Reactions: The aldehyde may undergo side reactions like Cannizzaro reaction (in strong base if it has no α-hydrogens, which is the case here). 3. Ring Instability: The 7-azaindole ring itself might be reacting under harsh conditions. | 1. Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).[7][10] 2. Reagent Stoichiometry: Use precise stoichiometry, especially for strong bases or nucleophiles. 3. Temperature Control: Run the reaction at the lowest effective temperature. |
| Difficulty in Purifying the Product | 1. High Polarity: The product, like the starting material, is likely a polar heterocyclic compound. 2. Streaking on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing streaking and poor separation.[16][17][18] | 1. Reversed-Phase Chromatography: This is often the best method for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient.[16][19] 2. Modified Normal Phase: If using silica gel, add a modifier to the eluent. For example, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to a DCM/Methanol eluent system to suppress the interaction with silica.[16] 3. Alternative Stationary Phases: Consider using neutral or basic alumina. |
Visualizing Potential Degradation
A primary stability concern is the oxidation of the aldehyde to a carboxylic acid. This process can be catalyzed by light, air (oxygen), and trace metal impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07278A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
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- 13. How To [chem.rochester.edu]
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- 15. scispace.com [scispace.com]
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- 19. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyrrolopyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine compounds. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this important class of molecules. Our goal is to equip you with the knowledge to rationally design and execute experiments to overcome poor solubility, a critical hurdle in preclinical and formulation development.[1][2]
Understanding the Challenge: Why Do Pyrrolopyridine Compounds Often Exhibit Poor Solubility?
Pyrrolopyridine scaffolds are prevalent in many biologically active molecules, including kinase inhibitors used in cancer therapy.[3][4] Their fused heterocyclic structure, often with aromatic substituents, contributes to a rigid and planar molecular architecture. This planarity can facilitate strong crystal lattice packing, leading to high melting points and, consequently, low aqueous solubility.[5] The basic nitrogen atom in the pyridine ring offers a handle for pH-dependent solubility, but the overall lipophilicity of the molecule frequently dominates, leading to classification as BCS Class II (low solubility, high permeability) compounds.[6]
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine compound has very low aqueous solubility. What is the first step I should take?
A1: The initial and most critical step is to perform a thorough physicochemical characterization of your compound. This foundational data will guide your selection of the most appropriate solubility enhancement strategy.
-
Determine the intrinsic solubility (S₀): This is the solubility of the free, unionized form of the compound.
-
Measure the pKa: The basicity of the pyridine nitrogen is a key determinant of its pH-dependent solubility.[7]
-
Generate a pH-solubility profile: This will reveal the extent to which solubility can be increased by lowering the pH. For a basic compound, solubility should increase as the pH drops below the pKa.
-
Assess crystallinity and polymorphism: Understanding the solid-state properties of your compound is crucial, as different polymorphic forms can have different solubilities.
Q2: I have a pH-solubility profile. How do I interpret it to guide my formulation strategy?
A2: The pH-solubility profile is a powerful tool.
-
Steep Profile: If you observe a significant increase in solubility at a physiologically relevant pH (e.g., in the stomach, pH 1-3), a simple approach like salt formation might be highly effective.[8] This strategy leverages the in-vivo pH environment to dissolve the drug.
-
Flat Profile: If the solubility remains low across a wide pH range, it suggests that the intrinsic solubility of the free base is the primary limiting factor. In this case, more advanced techniques like amorphous solid dispersions, nanosuspensions, or complexation will likely be necessary.
Q3: When is salt formation a suitable strategy for my pyrrolopyridine compound?
A3: Salt formation is often the preferred method for ionizable compounds due to its simplicity and effectiveness.[9] For a pyrrolopyridine, which is a weak base, forming a salt with an acid can dramatically increase its solubility and dissolution rate.[8]
Key Considerations:
-
pKa Difference: A general rule of thumb is that the difference in pKa between the basic drug and the acidic counterion should be at least 2-3 units to ensure stable salt formation.[10]
-
Counterion Selection: The choice of counterion is critical and can impact the salt's solubility, stability, hygroscopicity, and manufacturability. A salt screen with a variety of pharmaceutically acceptable counterions is highly recommended.[9][11]
-
Common Ion Effect: Be aware of the common ion effect, which can suppress the dissolution of a salt in an environment with a high concentration of the counterion (e.g., hydrochloride salts in the stomach).[10]
Troubleshooting Guides
Guide 1: My Salt Screen Failed to Produce a Stable, Soluble Salt. What's Next?
If a comprehensive salt screen doesn't yield a suitable candidate, it's time to explore other formulation strategies. The choice of the next step will depend on the properties of your compound and the desired dosage form.
Option 1: Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the amorphous form of the drug in a polymer matrix.[12][13] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and dissolution rates.[12]
-
Why it works for pyrrolopyridines: The rigid structure of many pyrrolopyridines can be "locked" in an amorphous state by a suitable polymer, preventing recrystallization.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® are frequently used.[13]
-
Preparation Methods: Spray drying and hot-melt extrusion are the most common manufacturing processes for ASDs.[13]
Troubleshooting ASDs:
| Issue | Potential Cause | Suggested Solution |
| Recrystallization during storage | - Polymer is not a good stabilizer- High drug loading- High humidity | - Screen different polymers- Reduce drug loading- Store in a low-humidity environment |
| Poor dissolution | - Inappropriate polymer- High drug-polymer interaction | - Select a polymer with a faster dissolution rate- Optimize the drug-to-polymer ratio |
| Phase separation | - Immiscibility of drug and polymer | - Use a polymer with better miscibility with your compound |
Option 2: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and/or polymers.[6][14][15][16]
-
Why it works for pyrrolopyridines: By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, leading to a faster dissolution rate and higher saturation solubility.[6][14][16]
-
Preparation Methods: Media milling and high-pressure homogenization are scalable top-down approaches.[16] Precipitation is a bottom-up method.[14]
Troubleshooting Nanosuspensions:
| Issue | Potential Cause | Suggested Solution |
| Particle size growth (Ostwald ripening) | - Insufficient stabilizer- High solubility of the drug in the dispersion medium | - Increase stabilizer concentration- Screen different stabilizers- Optimize the formulation |
| Aggregation | - Inadequate surface charge (low zeta potential) | - Add a charged stabilizer- Adjust the pH of the dispersion medium |
| Caking upon storage | - Gravitational settling of particles | - Add a viscosity-enhancing agent- Ensure a narrow particle size distribution |
Guide 2: I'm considering co-crystals. How do they differ from salts, and are they suitable for pyrrolopyridines?
Co-crystals are multi-component crystals where the drug and a co-former are held together by non-covalent bonds, typically hydrogen bonds.[17][18] Unlike salts, there is no significant proton transfer between the drug and the co-former.[17]
-
Why they might work for pyrrolopyridines: The nitrogen atoms in the pyrrolopyridine scaffold can act as hydrogen bond acceptors, making them good candidates for co-crystallization with suitable co-formers (e.g., carboxylic acids).[19] Co-crystals can improve solubility, dissolution rate, and stability.[20]
Workflow for Co-crystal Screening:
Caption: Workflow for co-crystal screening of pyrrolopyridine compounds.
Guide 3: Can cyclodextrins be used to improve the solubility of my pyrrolopyridine compound?
Yes, cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21][22] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent solubility.[21][22]
-
Applicability to Pyrrolopyridines: The aromatic and heterocyclic rings of a pyrrolopyridine can fit into the hydrophobic cavity of a cyclodextrin, making this a viable approach.[23][24]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used in pharmaceutical formulations due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.[25]
Experimental Protocol for Cyclodextrin Complexation:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of your pyrrolopyridine compound to each solution.
-
Equilibrate the samples (typically by shaking at a constant temperature for 24-48 hours).
-
Filter the samples to remove undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate (e.g., by HPLC-UV).
-
Plot the drug concentration versus the cyclodextrin concentration to determine the type of complex formed and the stability constant.
-
-
Preparation of the Solid Complex:
-
Kneading Method: Make a paste of the cyclodextrin with a small amount of water. Gradually add the drug and knead for a specified time. Dry the mixture and pass it through a sieve.
-
Co-precipitation: Dissolve the cyclodextrin in water and the drug in an organic solvent. Mix the two solutions and then remove the solvents (e.g., by evaporation or freeze-drying) to precipitate the inclusion complex.
-
Decision Tree for Solubility Enhancement Strategy:
Caption: Decision tree for selecting a solubility enhancement strategy.
Summary of Key Strategies and Their Applicability
| Strategy | Principle | Best Suited For | Key Considerations |
| Salt Formation | Increases solubility and dissolution rate of ionizable compounds.[9][11] | Pyrrolopyridines with a basic pKa. | pKa difference, counterion properties, common ion effect.[10] |
| Amorphous Solid Dispersions (ASDs) | Utilizes the high-energy amorphous state of the drug.[12] | Compounds that are difficult to crystallize or have a high melting point. | Polymer selection, drug loading, physical stability.[13] |
| Nanosuspensions | Increases surface area for dissolution by reducing particle size.[6][16] | Compounds with very low intrinsic solubility. | Stabilizer selection, particle size control, prevention of aggregation.[14] |
| Co-crystals | Forms a new crystalline structure with improved properties.[17][20] | Compounds with hydrogen bond donors/acceptors. | Co-former selection, screening methods, solid-state characterization. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule.[21][22] | Molecules with appropriate size and shape to fit in the cyclodextrin cavity. | Type of cyclodextrin, stoichiometry of the complex, route of administration.[25] |
By systematically evaluating the physicochemical properties of your pyrrolopyridine compound and applying the principles outlined in this guide, you can effectively overcome solubility challenges and advance your promising candidates through the drug development pipeline.
References
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Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
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Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
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NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Nanosuspension: An approach to enhance solubility of drugs. PMC. Available at: [Link]
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Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Possible outcomes of co-crystallization experiments of 2Pyr series... ResearchGate. Available at: [Link]
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Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed. Available at: [Link]
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Pyrrole | C4H5N | CID 8027. PubChem. Available at: [Link]
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TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. Available at: [Link]
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Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
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Pyrrolopyridine, 9 | C18H15N3O | CID 16719862. PubChem. Available at: [Link]
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Chemical structure of the β-cyclodextrin inclusion complex of... ResearchGate. Available at: [Link]
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Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]
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Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
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Salt Screening. Improved Pharma. Available at: [Link]
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Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. ResearchGate. Available at: [Link]
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An evaluation of salt screening methodologies. PubMed. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available at: [Link]
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Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
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Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo. Available at: [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
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Strategies to address low drug solubility in discovery and development. PubMed. Available at: [Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available at: [Link]
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When poor solubility becomes an issue: from early stage to proof of concept. PubMed. Available at: [Link]
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Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Available at: [Link]
- Pharmaceutical co-crystal compositions. Google Patents.
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Investigation of β-cyclodextrin complex formation with 2,2′-dipyridine in ground and excited triplet states. ResearchGate. Available at: [Link]
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Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. Pharmaceutical Sciences. Available at: [Link]
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Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. PubMed. Available at: [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
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Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC. Available at: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
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Nitrogen-Containing Heterocycles in Agrochemicals. Juniper Publishers. Available at: [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]
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COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
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Examples of some biologically important pyrrolopyridine derivatives. ResearchGate. Available at: [Link]
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preventing byproduct formation in pyrrolopyridine synthesis
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this critical heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, frequently appearing as core components in kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis is often plagued by byproduct formation, leading to reduced yields and complex purification procedures.
This resource is structured in a question-and-answer format to directly tackle the specific issues you may be facing in the lab. We will delve into the mechanistic origins of common side reactions and provide actionable, field-proven strategies to optimize your synthetic routes for higher purity and yield.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific problems reported by researchers in the field. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to mitigate the issue.
Issue 1: Low Yields and Multiple Byproducts in Fischer Indole Synthesis of 7-Azaindoles
Question: I am attempting to synthesize a 7-azaindole derivative via the Fischer indole synthesis using a pyridylhydrazine and a ketone, but the reaction is yielding a complex mixture with very little of my desired product. What is causing this and how can I improve the outcome?
Answer:
The Fischer indole synthesis, while a classic method, often presents significant challenges when applied to the synthesis of azaindoles. The electron-deficient nature of the pyridine ring can impede the key[3][3]-sigmatropic rearrangement step, which is crucial for cyclization.[4] This often necessitates harsh reaction conditions, which in turn can lead to degradation and the formation of multiple byproducts.
Root Cause Analysis:
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic and hindering the electrophilic substitution required for cyclization.
-
Harsh Reaction Conditions: High temperatures and strong acids, often employed to force the reaction, can lead to undesired side reactions such as rearrangement, polymerization of the starting materials, or decomposition of the product.
-
Positional Isomer Formation: Depending on the substitution pattern of your starting materials, the formation of other azaindole isomers is a possibility, further complicating the product mixture.[5]
Troubleshooting and Optimization Protocol:
-
Re-evaluate Your Synthetic Strategy: For many 7-azaindole targets, alternative and more robust methods may be more suitable. Consider the following:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods have become a cornerstone of modern heterocyclic synthesis, offering milder conditions and broader substrate scope.[4]
-
The Leimgruber-Batcho Reaction: This is a versatile and often high-yielding approach for preparing azaindoles.[5]
-
The Bartoli Indole Synthesis: While this method can also have limitations, it is often more successful than the Fischer synthesis for azaindoles, though it may require a large excess of a vinyl Grignard reagent.[4]
-
-
Optimize Reaction Conditions for the Fischer Synthesis (If you must use it):
-
Catalyst Screening: Experiment with a range of Brønsted and Lewis acids to find a catalyst that promotes cyclization without causing degradation.
-
Temperature Control: Carefully control the reaction temperature. It may be beneficial to start at a lower temperature and gradually increase it.
-
Protecting Groups: The use of protecting groups on the pyridine nitrogen can sometimes modulate the electronic properties of the ring and facilitate the desired reaction.
-
Issue 2: Formation of Diarylated and Reduced Byproducts in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura cross-coupling to functionalize a di-halogenated pyrrolopyridine intermediate, but I am observing significant amounts of the diarylated byproduct and a product where one of the halogens has been reduced. How can I improve the selectivity of this reaction?
Answer:
Achieving chemoselectivity in the Suzuki-Miyaura cross-coupling of poly-halogenated heterocycles is a common challenge. The formation of diarylated and reduced byproducts is often a result of catalyst choice, reaction conditions, and the relative reactivity of the C-X bonds.
Mechanistic Insights:
-
Diarylation: This occurs when the palladium catalyst reacts at both halogenated positions. The rate of the second coupling relative to the first is a key factor.
-
Reduction (Proto-dehalogenation): This side reaction, where a halogen is replaced by a hydrogen atom, can occur through various pathways, including β-hydride elimination from the palladium intermediate or reaction with trace amounts of water or other proton sources.
Strategies for Enhancing Selectivity:
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen different palladium catalysts and ligands. Pd(PPh₃)₄ is often a good starting point as it has been shown to minimize the formation of reduced byproducts in some cases.[6] Pd₂(dba)₃ has demonstrated excellent selectivity for C-2 arylation in certain pyrrolopyridine systems.[6] | The ligand sphere around the palladium center plays a crucial role in modulating its reactivity and selectivity. Bulky electron-rich ligands can favor reductive elimination over side reactions. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product over undesired thermodynamic products.[6] | At lower temperatures, there is less energy available to overcome the activation barrier for the undesired side reactions. |
| Stoichiometry | Carefully control the stoichiometry of the boronic acid or ester. Using a slight excess (e.g., 1.1 equivalents) is common, but a large excess can drive the reaction towards diarylation. | Limiting the amount of the coupling partner can help to favor mono-arylation. |
| Base | The choice and amount of base can influence the reaction outcome. Weaker bases may sometimes lead to cleaner reactions. | The base is critical for the transmetalation step, but can also promote side reactions if it is too strong or used in excess. |
Illustrative Workflow for Optimizing a Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: My purification of a basic azaindole product by silica gel chromatography is resulting in significant streaking and poor separation. What can I do to improve this?
A1: The basic nature of the azaindole nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking and irreversible adsorption. To circumvent this, you should use a deactivated silica gel. This can be achieved by treating the silica gel with a tertiary amine, such as triethylamine, before packing the column. A common practice is to include a small percentage (e.g., 0.5-1%) of triethylamine in the eluent system.[5]
Q2: I am considering a multi-component reaction (MCR) to synthesize a complex pyrrolopyridine derivative. What are the potential pitfalls I should be aware of?
A2: MCRs are powerful tools for rapidly building molecular complexity.[7][8] However, their one-pot nature can also lead to challenges. Potential pitfalls include:
-
Competing Reaction Pathways: With multiple reactive species in the pot, undesired side reactions can occur. Careful optimization of reaction conditions (temperature, solvent, catalyst) is crucial.
-
Purification Difficulties: The final reaction mixture can be complex, making the isolation of the desired product challenging.
-
Scalability Issues: A reaction that works well on a small scale may not be directly scalable due to issues with heat transfer, mixing, or reagent addition.
Q3: Are there any "greener" or more environmentally friendly approaches to pyrrolopyridine synthesis?
A3: Yes, the principles of green chemistry are increasingly being applied to heterocyclic synthesis. Some strategies to consider include:
-
Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts reduces waste.[9]
-
Solvent Selection: Whenever possible, opt for greener solvents or even solvent-free conditions.[10] Water has been shown to be an effective medium for certain cyclization reactions leading to azaindoles.[11]
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.[9] MCRs, when well-designed, can be highly atom-economical.[7]
Q4: How can I reliably monitor the progress of my pyrrolopyridine synthesis to avoid the formation of degradation products?
A4: Careful reaction monitoring is essential. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the species in your reaction mixture and confirm the identity of your desired product.
By regularly monitoring your reaction, you can determine the optimal reaction time and quench the reaction before significant degradation of the product occurs.[5]
References
- Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem.
- An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC, PubMed Central.
- Azaindole synthesis. Organic Chemistry Portal.
- Pyrrole synthesis. Organic Chemistry Portal.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC, PubMed Central.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This 7-azaindole derivative is a valuable building block, but its unique electronic properties—stemming from the electron-withdrawing fluorine and aldehyde groups, and the dual-nature of the fused pyrrolopyridine core—present specific challenges in catalysis. This guide provides in-depth, field-tested answers and troubleshooting protocols to help you navigate these complexities and achieve your synthetic goals.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions on the 7-Azaindole Core
The 7-azaindole scaffold is frequently modified via cross-coupling to build molecular complexity. While the title compound is an aldehyde, many synthetic routes involve the installation or modification of other groups on a halogenated precursor. The aldehyde and fluoro substituents significantly influence the electronic nature of the ring, making catalyst selection non-trivial.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling on a halogenated precursor to 5-fluoro-7-azaindole-6-carbaldehyde is giving low yields. What are the most common failure points?
A1: Low conversion in Suzuki couplings with this substrate class often stems from three main issues: catalyst inhibition, poor catalyst activation, or competing side reactions like protodeboronation. The 7-azaindole nitrogen can coordinate to the palladium center, inhibiting catalytic activity.
Causality-Driven Troubleshooting Steps:
-
Ligand Choice is Critical: The Lewis basicity of the pyridine nitrogen and the N-H of the pyrrole can poison the palladium catalyst. To counteract this, you need a ligand that is both bulky and highly electron-donating. This enhances the rate of oxidative addition and reductive elimination, outcompeting catalyst inhibition. Biaryl phosphine ligands are the industry standard for this.[1][2]
-
Base Selection: The choice of base is crucial. While stronger bases can be effective, they can also promote undesired side reactions. For sterically hindered couplings, stronger bases are often required.[1] Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate transmetalation without causing significant degradation of sensitive substrates.[2]
-
Palladium Precatalyst: Move away from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent in generating the active Pd(0) species.[3][4] Modern precatalysts, such as G3 or G4 Buchwald-type palladacycles, are designed for rapid, clean generation of the active LPd(0) catalyst, leading to more reproducible results.[4]
-
Solvent System: Anhydrous, polar aprotic solvents are generally preferred. Dioxane or toluene are common choices that work well for these types of couplings.[1]
Troubleshooting Flowchart: Optimizing a Challenging Suzuki Coupling
Caption: Decision workflow for troubleshooting Suzuki couplings.
Q2: I need to perform a Buchwald-Hartwig amination on a chloro-azaindole. The pyrrole N-H seems to be causing issues. Should I protect it?
A2: Yes, in many cases, protection is advisable but not always necessary. The N-H proton is acidic and can be deprotonated by the strong bases used in Buchwald-Hartwig aminations. This can lead to catalyst inhibition or undesired side reactions. However, specific ligand systems have been developed that are effective for N-H free (hetero)aryl halides.
Expert Recommendations:
-
For N-H Free Amination: A landmark study demonstrated that the combination of BrettPhos as a ligand with a BrettPhos precatalyst and a strong, non-nucleophilic base like LiHMDS is highly effective for the amination of N-free 2-chloro-7-azaindole.[5] This system is specifically designed to overcome the challenges posed by the acidic N-H proton.
-
When Protection is Necessary: If the N-H free conditions are not successful, protecting the pyrrole nitrogen is a reliable strategy. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a common choice, though its removal can sometimes be challenging.[6]
-
General Catalyst System: For N-protected 4-bromo-7-azaindoles, a combination of Xantphos as the ligand with Pd(OAc)₂ or Pd₂(dba)₃ and a base like Cs₂CO₃ in dioxane has proven effective for coupling with a wide range of amines and amides.[7]
| Parameter | Recommendation for N-H Free | Recommendation for N-Protected | Rationale |
| Ligand | BrettPhos[5] | Xantphos[7], RuPhos[6] | BrettPhos is tailored for acidic N-H substrates. Xantphos and RuPhos are robust, general-purpose ligands for C-N coupling. |
| Pd Source | BrettPhos Palladacycle (BPPC)[5] | Pd(OAc)₂ or Pd₂(dba)₃ | Precatalysts offer better consistency and activity for challenging substrates.[4][5] |
| Base | LiHMDS[5] | Cs₂CO₃[7] or K₂CO₃ | LiHMDS is a strong, non-coordinating base ideal for deprotonating the amine without interfering with the catalyst. Cs₂CO₃ is a milder, effective base for N-protected systems. |
| Solvent | THF[5] | Dioxane[7] | Solvent choice depends on the specific catalyst system and substrate solubility. |
Section 2: Reductive Amination of the Aldehyde
This is one of the most common and powerful transformations for the title compound, allowing for the introduction of diverse amine functionalities. The primary challenge is achieving complete conversion to the desired secondary or tertiary amine without significant reduction of the aldehyde to the alcohol.
Frequently Asked Questions & Troubleshooting
Q1: My one-pot reductive amination is slow and incomplete, and I'm seeing a lot of the corresponding alcohol byproduct. How can I optimize this?
A1: This is a classic chemoselectivity problem. The formation of the alcohol byproduct indicates that the reduction of the aldehyde is faster than the reduction of the intermediate imine/iminium ion.
Mechanistic Insights & Solutions:
-
Choice of Reducing Agent: The key is to use a mild reducing agent that is more selective for the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[8] It is less reactive than NaBH₄ and its steric bulk favors reduction of the less hindered iminium species. Trichlorosilane with a DMF catalyst is another highly chemoselective modern alternative.[9]
-
Control the pH: Imine formation is reversible and pH-dependent. The reaction requires slightly acidic conditions (typically pH 4-6) to catalyze imine formation and protonate it to the more electrophilic iminium ion, which is then rapidly reduced. Adding a stoichiometric amount of acetic acid is common practice.
-
Pre-formation of the Imine: For particularly sluggish reactions or with precious amines, you can pre-form the imine before adding the reducing agent. This is often done by stirring the aldehyde and amine together in a solvent like methanol or dichloroethane (DCE), often with a dehydrating agent like molecular sieves, before introducing NaBH(OAc)₃.
Experimental Protocol: Optimized Reductive Amination
-
To a solution of this compound (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1-1.2 equiv).
-
Add glacial acetic acid (1.1 equiv) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control any initial exotherm.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: Can I perform this reaction with weakly nucleophilic amines, such as anilines?
A2: Yes, but it often requires activation. The equilibrium for imine formation with weakly nucleophilic anilines lies far to the left. To drive the reaction forward, a Lewis acid can be added to activate the aldehyde carbonyl. A combination of ZnCl₂ and trimethylsilyl acetate (TMSOAc) has been reported to be effective for activating aldehydes for reductive amination with heteroaromatic amines.[8]
Workflow for Reductive Amination
Caption: Step-by-step workflow for a typical reductive amination protocol.
Section 3: Other Aldehyde Transformations
Q1: I want to perform a Knoevenagel condensation. What conditions are recommended for this electron-deficient aldehyde?
A1: The electron-withdrawing nature of the fluoro-azaindole core deactivates the aldehyde, making it less electrophilic. Therefore, standard mild base catalysis might be slow.
Recommendations:
-
Base and Catalyst: A classic approach using a weak base like piperidine or pyridine in a solvent like ethanol or toluene with azeotropic removal of water is a good starting point.
-
Forcing Conditions: If the reaction is sluggish, you may need more forcing conditions. Using a stronger base like potassium carbonate (K₂CO₃) or a Lewis acid catalyst to activate the aldehyde could be beneficial. In some syntheses involving 7-azaindole aldehydes, condensation with thiohydantoin was achieved, indicating the feasibility of such reactions.[10]
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate and improve yields for slow condensations.
Q2: What is a reliable method for the selective reduction of the aldehyde to a primary alcohol?
A2: The selective reduction of the aldehyde to the corresponding alcohol is generally straightforward.
Recommendations:
-
Standard Conditions: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at 0 °C to room temperature is the most common, reliable, and cost-effective method. It is highly selective for aldehydes over most other functional groups.
-
Alternative Methods: In a reported synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives, a reduction was successfully carried out using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in acetonitrile.[11][12] This method is also highly effective and works under acidic conditions, which may be advantageous depending on the stability of other functional groups in your molecule.
References
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. BenchChem.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library.
- One-pot protocol for the reductive amination of aldehydes using t.... Ingenta Connect.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health (NIH).
- (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
- Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. BenchChem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde reactions
Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (also known as 5-fluoro-7-azaindole-6-carbaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. The unique electronic properties of the 7-azaindole core, combined with the reactivity of the aldehyde and the influence of the fluorine substituent, present both opportunities and challenges in synthesis. This document aims to elucidate the critical role of temperature in controlling reaction outcomes, ensuring both efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions for this compound?
A1: The aldehyde functional group is a highly reactive electrophilic center, making it amenable to a variety of transformations.[1] Key reaction classes include:
-
Reductive Amination: Formation of a C-N bond by reaction with a primary or secondary amine to form an imine, which is subsequently reduced.
-
Wittig Reaction and Related Olefinations: Conversion of the aldehyde to an alkene, providing a route to introduce unsaturated side chains.[1]
-
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.[1]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.[1]
-
Condensation Reactions: Formation of imines, hydrazones, and other related derivatives through reaction with nucleophiles like amines and hydrazines.[1]
Q2: How does the 5-fluoro-7-azaindole core influence the reactivity of the C6-carbaldehyde?
A2: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of indole and is a key feature in many biologically active molecules.[1] The pyridine nitrogen at the 7-position and the fluorine at the 5-position are electron-withdrawing, which can influence the electrophilicity of the aldehyde. This electronic environment can affect reaction rates and the stability of intermediates. The pyrrole NH can also play a role, potentially coordinating to metal catalysts and influencing reactivity.
Q3: What is the general thermal stability of this compound?
Troubleshooting Guides: The Impact of Temperature
Temperature is a critical parameter in reactions involving this compound. It not only affects the reaction rate but can also dictate the product distribution by influencing kinetic versus thermodynamic control.
Issue 1: Low Yield in Reductive Amination
Q: I am attempting a reductive amination with a primary amine and NaBH(OAc)₃, but the yield of my desired secondary amine is low. What role could temperature be playing?
A: The success of a reductive amination is a delicate balance between the rate of imine formation and the rate of reduction. Temperature influences both of these steps.
-
Initial Imine Formation (Kinetic Control): The initial condensation of the aldehyde with the amine to form an imine is often the rate-limiting step. This equilibrium can be favored by removing the water formed, or in some cases, by gentle heating (e.g., room temperature to 50 °C). However, for some less nucleophilic amines, a moderate increase in temperature may be necessary to drive the imine formation.
-
Reduction Step: The reduction of the iminium ion is typically rapid. However, if the temperature is too high, side reactions can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Recommended Temperature Profile:
| Step | Temperature Range | Rationale |
|---|---|---|
| Imine Formation | Room Temperature - 50 °C | To favor the formation of the imine without promoting side reactions. |
| Reduction | 0 °C - Room Temperature | To ensure the stability of the reducing agent and minimize side reactions. |
Protocol Example: General Reductive Amination
-
Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., DCE, THF).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Issue 2: Poor Selectivity in Wittig Reaction
Q: My Wittig reaction with a stabilized ylide is giving a mixture of E/Z isomers, or the reaction is not going to completion. How can I optimize the temperature?
A: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions, including temperature.
-
Stabilized Ylides: These ylides (containing an electron-withdrawing group) are more stable and their reactions are typically reversible. Higher temperatures can favor the formation of the thermodynamically more stable E-alkene.[2]
-
Non-stabilized Ylides: These ylides (containing an alkyl or aryl group) react more rapidly and irreversibly. Low temperatures generally favor the formation of the kinetically controlled Z-alkene.
Troubleshooting Temperature Effects:
Caption: Temperature and ylide type in Wittig reactions.
General Temperature Guidelines for Wittig Reactions:
| Ylide Type | Typical Temperature | Expected Major Isomer | Rationale |
|---|---|---|---|
| Stabilized | Room Temp to Reflux | E-alkene | Thermodynamic control |
| Non-stabilized | -78 °C to Room Temp | Z-alkene | Kinetic control |
Issue 3: Failed Suzuki-Miyaura Cross-Coupling on the Azaindole Core
Q: I am trying to perform a Suzuki-Miyaura coupling on a halogenated derivative of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, but the reaction is failing. Could the temperature be too low?
A: Yes, palladium-catalyzed cross-coupling reactions on heterocyclic systems often require elevated temperatures to proceed efficiently.
-
Catalyst Activation and Reactivity: Higher temperatures are often necessary for the oxidative addition and reductive elimination steps in the catalytic cycle. For less reactive coupling partners (e.g., aryl chlorides or fluorides), temperatures in the range of 80-120 °C are common.[3]
-
Potential for Side Reactions: While necessary for reactivity, high temperatures can also lead to side reactions such as protodeboronation of the boronic acid or catalyst decomposition.
Temperature Optimization Strategy:
| Temperature Range | Potential Outcome | Troubleshooting Action |
| < 80 °C | No or low conversion | Gradually increase the temperature in 10-20 °C increments. |
| 80 - 120 °C | Optimal range for many couplings | If yield is still low, consider optimizing the catalyst, ligand, and base. |
| > 120 °C | Decomposition of starting material or product, catalyst deactivation | Reduce the temperature and consider a more active catalyst system or microwave heating for better temperature control. |
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
-
To a reaction vessel, add the halogenated 5-fluoro-7-azaindole derivative (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS.
Conclusion
The effect of temperature on reactions with this compound is a critical consideration for achieving desired outcomes. A systematic approach to optimizing temperature, guided by an understanding of the reaction mechanism and the principles of kinetic and thermodynamic control, is essential for success. This guide provides a starting point for troubleshooting common issues, but it is important to remember that the optimal conditions for each specific transformation will need to be determined empirically.
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
- Use of Silver Carbonate in the Wittig Reaction - PMC - NIH.
- optimization of reaction conditions for 7-Azaoxindole synthesis - Benchchem.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing.
- In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole - Benchchem.
- Wittig Reaction - Organic Chemistry Portal.
- Reductive amination - Wikipedia.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Wittig Reaction - Common Conditions.
- Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
- ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. | Request PDF - ResearchGate.
- Myers Chem 115.
- Azaindole Therapeutic Agents - PMC - PubMed Central.
- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - MDPI.
- Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
- (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - ResearchGate.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα that Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC.
- The thermal decomposition of fluorine fluorosulphonate - Sci-Hub.
Sources
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the crucial workup and purification stages of this synthesis, which is commonly achieved via a Vilsmeier-Haack formylation reaction.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, such as the 5-fluoro-7-azaindole core.[1][2] The reaction first involves the formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[3][4] The pyrrolopyridine substrate then attacks this electrophilic reagent, ultimately forming a stable iminium salt intermediate. The workup procedure is not merely a purification step; it is the chemical reaction that hydrolyzes this iminium salt to yield the final aldehyde product.[2][5] Success hinges on precise control of this hydrolysis.
Troubleshooting Guide: Workup & Purification
This section addresses specific, common problems encountered after the initial formylation reaction is complete.
Issue 1: A thick, un-stirrable precipitate forms during the creation of the Vilsmeier reagent (POCl₃ addition to DMF).
-
Question: I am preparing the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C. The solution becomes a solid mass and my stir bar stops. What is happening and how can I prevent this?
-
Answer & Solution:
-
Causality: The formation of the Vilsmeier reagent is an exothermic reaction that produces a salt. At low temperatures and high concentrations, this salt can readily crystallize or precipitate out of the DMF, creating a thick slurry or solid.[6]
-
Troubleshooting Steps:
-
Solvent Addition: The most common solution is to use a co-solvent. Prepare the Vilsmeier reagent in a mixture of DMF and a non-reactive chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This keeps the reagent dissolved and the reaction mixture mobile.
-
Slower Addition: Decrease the addition rate of POCl₃ to better manage the exotherm and localized concentration spikes.
-
Temperature Control: While 0 °C is standard, ensure your cooling bath is efficient. If the reaction warms significantly, it can lead to uncontrolled side reactions. Conversely, if it gets too cold (e.g., <-5 °C), precipitation is more likely. Maintain a steady 0-5 °C.
-
-
Issue 2: After quenching the reaction mixture in ice/water, no solid product precipitates.
-
Question: I've completed the reaction and poured the mixture onto ice, followed by basification with NaOH solution, but my product isn't crashing out. Where did it go?
-
Answer & Solution:
-
Causality: This is a frequent issue with several potential causes:
-
Incomplete Hydrolysis: The iminium salt intermediate is often water-soluble. If it has not fully hydrolyzed to the aldehyde, it will remain in the aqueous phase. Hydrolysis is pH-dependent and requires sufficient time.[5]
-
Incorrect pH: The final pH of the aqueous solution is critical. While acidic conditions can hydrolyze the iminium salt, the resulting aldehyde may be protonated (especially on the pyridine nitrogen) and thus water-soluble. A basic pH is typically required to ensure the final product is in its neutral, less soluble form.
-
Product Solubility: this compound has some aqueous solubility, especially if residual DMF is present, which can act as a co-solvent.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of product precipitation.
-
Issue 3: A persistent emulsion forms during the extractive workup.
-
Question: When I try to extract my product from the basified aqueous layer with ethyl acetate, I get a thick emulsion that won't separate. How can I break it?
-
Answer & Solution:
-
Causality: Emulsions are common in Vilsmeier-Haack workups due to the presence of DMF, inorganic salts, and potentially polymeric byproducts.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the microscopic droplets causing the emulsion.
-
Change Solvent: Switch to a denser solvent like Dichloromethane (DCM). Sometimes a change in the physical properties of the organic phase is sufficient to resolve the issue.
-
Patience & Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers. Sometimes letting the mixture stand for an extended period (30+ minutes) can lead to separation.
-
-
Issue 4: The final isolated product is impure, showing unreacted starting material or other byproducts.
-
Question: My final product NMR shows a significant amount of the starting 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Why was the reaction incomplete and how do I purify my product?
-
Answer & Solution:
-
Causality:
-
Insufficient Vilsmeier Reagent: The starting material may be less reactive than anticipated, requiring a larger excess of the formylating agent.
-
Decomposition of Reagent: If the DMF used was not anhydrous, or if moisture entered the reaction, the Vilsmeier reagent can be quenched before it reacts with the substrate.[7]
-
Reaction Temperature/Time: The formylation may require more forcing conditions (higher temperature or longer reaction time) to go to completion.
-
-
Purification Strategy:
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will effectively separate the more polar aldehyde product from the less polar starting material.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective final purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the workup, and why is a basic quench necessary?
The workup accomplishes the hydrolysis of the iminium salt intermediate formed after the electrophilic aromatic substitution.[2][3] The process is as follows:
-
Quenching: The reaction mixture is added to ice/water. This neutralizes any remaining POCl₃ and begins the hydrolysis.
-
Hydrolysis: Water attacks the electrophilic carbon of the iminium ion.
-
Deprotonation & Elimination: A base (like hydroxide from NaOH or carbonate) is crucial. It facilitates the deprotonation of the intermediate and the subsequent elimination of dimethylamine, forming the final aldehyde. Without a base, the equilibrium may not favor the product, and the intermediate can remain in the aqueous solution.[5]
Caption: High-level overview of the synthesis and workup workflow.
Q2: What are the optimal conditions for the basic quench?
While specific conditions can vary, a general and robust set of parameters is summarized below. The key is controlled addition to manage the exotherm from neutralizing acidic reagents.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Quench Medium | Ice / Cold Water | Dissipates the heat from neutralizing excess POCl₃ and other acidic species. Prevents potential degradation of the product. |
| Base | 2-4 M NaOH or Na₂CO₃ (aq) | Strong enough to ensure complete neutralization and facilitate hydrolysis but dilute enough for controlled pH adjustment. |
| Target pH | 9 - 11 | Ensures the pyrrolopyridine nitrogen is deprotonated, rendering the final product neutral and minimally water-soluble for efficient extraction. |
| Temperature | 0 - 10 °C | The hydrolysis step should be kept cold to minimize potential side reactions or decomposition of the aldehyde product. |
| Stirring Time | 30 - 90 minutes | Allows sufficient time for the hydrolysis of the iminium salt to go to completion before extraction is attempted. |
Q3: How can I monitor the progress of the workup/hydrolysis?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.
-
Procedure: Before starting the extraction, take a small aliquot of the quenched, basified aqueous slurry. Extract this small sample with ethyl acetate or DCM in a vial. Spot the organic layer on a TLC plate alongside a reference standard of your starting material. The product aldehyde should be a new, more polar spot (lower Rf) than the starting material. If you see a significant amount of material at the baseline that doesn't move, it could indicate the water-soluble iminium salt has not fully hydrolyzed. Continue stirring the bulk mixture and monitor again after 30 minutes.
Q4: Can I use a different formylating agent besides POCl₃/DMF?
Yes, other reagents can be used for Vilsmeier-Haack type reactions, though POCl₃/DMF is the most common and cost-effective.[3] Alternatives include:
-
Oxalyl chloride / DMF: Often more reactive and used at lower temperatures.
-
Phosphorus tribromide (PBr₃) / DMF: Can be used, sometimes with different selectivity or reactivity.[7] However, for any new reagent system, the workup procedure will still revolve around the same core principle: the controlled hydrolysis of the resulting iminium intermediate. The choice of quenching and neutralization agents would remain similar.
References
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
-
ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
DTIC. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Reddit. (2024). Vilsmeier Haack Reaction. [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?[Link]
-
ChemTube 3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]
-
ResearchGate. Plausible mechanism for formylation of pyridine ring. [Link]
-
ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Comparative Analysis of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, also known as 5-fluoro-7-azaindole-6-carbaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif is a key component in a variety of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of the fluoro and formyl groups on the 7-azaindole scaffold provides valuable handles for further chemical modifications, making the efficient and reliable synthesis of this compound a topic of significant interest.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the formylation of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) core. The electron-rich nature of the pyrrole ring directs electrophilic substitution, but the regioselectivity can be influenced by the existing fluoro substituent and the chosen formylation agent. Two principal strategies have emerged as the most viable:
-
Vilsmeier-Haack Formylation: A classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Ortho-Lithiation and Formylation: A powerful technique for directed functionalization, offering an alternative approach to achieving regioselective formylation.
This guide will now proceed with a detailed examination of each of these methodologies.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, enabling the direct introduction of a formyl group onto an aromatic ring.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
Mechanistic Insight
The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile then attacks the electron-rich 7-azaindole ring. The inherent nucleophilicity of the pyrrole ring generally favors substitution at the C3 position. However, in the case of 5-fluoro-7-azaindole, the electronic effects of the fluorine atom and the pyridine nitrogen influence the regiochemical outcome. The reaction culminates in hydrolysis of the resulting iminium salt intermediate to yield the desired aldehyde.
Diagram of the Vilsmeier-Haack Reaction Workflow
Sources
A Comparative Guide to the Spectroscopic Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for Structure Confirmation
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, unambiguous structure confirmation is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to unequivocally confirm the structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key intermediate in medicinal chemistry. By delving into the principles behind the expected spectral data, this document serves as a practical reference for interpreting experimental results and ensuring the identity and purity of the synthesized compound.
The core structure, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery.[1][2][3] The introduction of a fluorine atom and a carbaldehyde group at the 5- and 6-positions, respectively, imparts unique electronic and steric properties that necessitate a multi-faceted analytical approach for complete characterization. This guide will explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing the foundational knowledge for confident structure elucidation.
The Analytical Workflow: A Multi-Technique Approach
Confirming the structure of a novel molecule like this compound is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Logic diagram for the confirmation of the molecular structure.
By systematically acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and HRMS data, researchers can be highly confident in the structural assignment of this compound. This rigorous analytical approach is essential for the integrity of subsequent research and development activities in the field of medicinal chemistry.
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Fierke, M. A., et al. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]
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Gascooke, J. R., et al. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306. [Link]
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Lv, Z., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Synthetic Precursors: A Comparative Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, a bioisostere of indole, allows it to form key hydrogen bonding interactions with a multitude of kinase enzymes, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][2] The introduction of functional groups onto this core is paramount for elaborating molecular complexity and fine-tuning pharmacological properties. Aldehyde-functionalized 7-azaindoles are particularly valuable as they serve as versatile synthetic handles for a wide array of chemical transformations.
This guide provides an in-depth comparison of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with its non-fluorinated counterpart, 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde , and other related precursors. We will delve into their respective reactivities in key synthetic transformations, supported by experimental protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits in the synthesis of complex molecules.
Physicochemical Properties and Reactivity Profiles
The introduction of a fluorine atom at the C5 position of the 7-azaindole ring has profound effects on the molecule's physicochemical properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through induction (-I effect), which modulates the electron density of the entire heterocyclic system.[3] This, in turn, influences the reactivity of the C6-aldehyde group and other positions on the ring.
| Property | This compound | 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
| Molecular Formula | C₈H₅FN₂O | C₈H₆N₂O |
| Molecular Weight | 164.14 g/mol [4] | 146.15 g/mol |
| Appearance | Solid[4] | Solid |
| CAS Number | 1246088-60-7[4] | 927063-53-4 |
| Key Reactive Sites | Aldehyde (C6), Pyrrole N-H, C3-position | Aldehyde (C6), Pyrrole N-H, C3-position |
The electron-withdrawing fluorine atom in This compound is expected to increase the electrophilicity of the aldehyde carbon, potentially leading to faster reaction rates in nucleophilic additions. Conversely, it decreases the electron density of the pyrrole ring, which can affect its reactivity in electrophilic aromatic substitution reactions.
Comparative Reaction Performance: Key Transformations
We will now examine the performance of our target precursor and its non-fluorinated analog in three fundamental synthetic transformations: the Wittig reaction, reductive amination, and the Suzuki-Miyaura cross-coupling reaction.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[5] Here, we compare the olefination of our target aldehyde with (methoxymethyl)triphenylphosphonium chloride to generate a vinyl ether, a versatile intermediate for further functionalization.
Caption: Workflow for the Wittig olefination of 7-azaindole-6-carbaldehydes.
Step-by-Step Methodology (Adapted from a similar transformation on a pyrrole carboxaldehyde[6]):
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting deep red solution at 0°C for 1 hour to ensure complete ylide formation.
-
Add a solution of the respective aldehyde (1.0 equivalent of either this compound or 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired vinyl ether.
Performance Analysis and Mechanistic Insights:
| Precursor | Expected Yield | Expected Reaction Time | Mechanistic Consideration |
| This compound | High | Shorter | The electron-withdrawing fluorine at C5 increases the electrophilicity of the C6-aldehyde carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide. This is expected to accelerate the initial addition step and lead to a faster overall reaction rate and potentially higher yield. |
| 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | Good | Longer | The aldehyde is less electrophilic compared to its fluorinated counterpart, which may result in a slower reaction rate. |
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from aldehydes.[7] This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Caption: General workflow for the reductive amination of aldehydes.
Step-by-Step Methodology (Adapted from general procedures[8][9]):
-
Dissolve the aldehyde (1.0 equivalent of either this compound or 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde) and benzylamine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Performance Analysis and Mechanistic Insights:
| Precursor | Expected Yield | Expected Reaction Time | Mechanistic Consideration |
| This compound | High | Shorter | The increased electrophilicity of the aldehyde due to the fluorine substituent is expected to accelerate the initial imine formation, which is often the rate-determining step in reductive amination. This should lead to a faster overall conversion to the final amine product. |
| 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | Good | Longer | The formation of the imine intermediate is likely to be slower compared to the fluorinated analog due to the lower electrophilicity of the aldehyde. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] For this comparison, we will consider the coupling of the corresponding 6-chloro derivatives with phenylboronic acid. The 6-chloro precursors can be synthesized from the corresponding 6-amino-7-azaindoles via a Sandmeyer reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology (Adapted from a similar transformation[11]):
-
To a reaction vessel, add the 6-chloro-7-azaindole derivative (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a base such as potassium carbonate (2.0-3.0 equivalents).
-
Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Performance Analysis and Mechanistic Insights:
| Precursor | Expected Reactivity | Mechanistic Consideration |
| 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Potentially Slower | The electron-withdrawing fluorine atom deactivates the pyridine ring towards oxidative addition of the palladium catalyst to the C-Cl bond. This can lead to slower reaction rates compared to the non-fluorinated analog. However, the fluorine's effect can also be beneficial in preventing unwanted side reactions.[9] |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Potentially Faster | The absence of the deactivating fluorine group should result in a more electron-rich pyridine ring, facilitating the oxidative addition step and potentially leading to a faster reaction. |
Case Study in Drug Discovery: The 7-Azaindole Core in Kinase Inhibitors
The 7-azaindole scaffold is a key component of numerous kinase inhibitors. While a direct synthetic route to a marketed drug from this compound is not readily found in the literature, the synthesis of orally active 7-azaindole inhibitors of Cell division cycle 7 (Cdc7) kinase provides an excellent example of the utility of fluorinated 7-azaindole precursors.[1]
In the reported synthesis, the starting material is 5-fluoro-7-azaindole .[1] Although this is not the aldehyde derivative, it highlights the importance of the fluorinated core in generating potent and selective inhibitors. The synthesis proceeds via an acylation at the C-3 position, demonstrating the reactivity of other sites on the ring system.
The choice of a fluorinated precursor in this context is deliberate. The fluorine atom can enhance binding affinity to the target protein through favorable interactions in the binding pocket, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of the molecule, thereby improving its pharmacokinetic profile.
Conclusion
This compound is a highly valuable and versatile synthetic precursor for the synthesis of complex heterocyclic molecules, particularly for applications in drug discovery.
Key Advantages of this compound:
-
Enhanced Electrophilicity: The presence of the C5-fluorine atom activates the C6-aldehyde towards nucleophilic attack, leading to potentially faster and more efficient Wittig reactions and reductive aminations.
-
Modulated Reactivity in Cross-Coupling: While the fluorine may slow down the rate of Suzuki-Miyaura coupling, it can also offer greater control and potentially reduce side reactions.
-
Favorable Physicochemical Properties: The incorporation of fluorine can bestow desirable properties on the final molecule, including enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles.
Alternative Precursors:
-
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: This non-fluorinated analog serves as an excellent benchmark for comparison. It is likely to be more reactive in cross-coupling reactions but less reactive in nucleophilic additions to the aldehyde.
-
Regioisomeric Aldehydes (e.g., 3-carbaldehydes): These precursors offer alternative points of diversification on the 7-azaindole scaffold, allowing for the exploration of different substitution patterns and their impact on biological activity.
The choice between this compound and its alternatives will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. For syntheses that rely on rapid and high-yielding nucleophilic additions to the aldehyde, the fluorinated precursor is likely the superior choice. For applications where rapid cross-coupling is paramount, the non-fluorinated analog may be preferred. In the context of drug discovery, the potential benefits of fluorine incorporation often make this compound an attractive and strategically important building block.
References
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HETEROCYCLES, Vol. 91, No. 3, 2015, pp. 593-598.
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Molecules 2012, 17, 4508-4521; doi:10.3390/molecules17044508.
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Molecules 2019, 24, 451; doi:10.3390/molecules24030451.
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BYU ScholarsArchive, Theses and Dissertations, 2014.
- The WITTIG REACTION With CHEMILUMINESCENCE! [URL: Not Available]
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- CHEM 322L Experiment 8: Wittig Reaction. [URL: Not Available]
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J. Chem. Educ. 2006, 83, 6, 929.
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The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
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Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry.
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Molecules 2017, 22, 183; doi:10.3390/molecules22020183.
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Org. Chem. Front., 2022, 9, 1491.
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Molecules. 2016 May; 21(5): 553.
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J. Org. Chem. 2011, 76, 15, 6041–6052.
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J. Chem. Sci. (2024) 136:24.
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Org. Synth. 2016, 93, 306-321.
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RSC Adv., 2023, 13, 29017-29059.
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Organic Chemistry Portal.
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Molecules. 2017 Jan; 22(1): 16.
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Org. Lett. 2005, 7, 22, 4915–4917.
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ChemTube3D.
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Sigma-Aldrich Product Page.
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ACS Med. Chem. Lett. 2017, 8, 1, 114–119.
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A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes - Benchchem.
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Mol Biol Rep. 2022 Sep; 49(9): 8651–8664.
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Molecules. 2021 Mar; 26(5): 1438.
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J. Med. Chem. 2016, 59, 10, 4627–4641.
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Scribd.
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Molecules 2019, 24(7), 1384.
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Chem. Rev. 2011, 111, 3, 1180–1290.
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Molecules. 2021 Oct; 26(21): 6407.
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Chem. Commun., 2019, 55, 1269-1272.
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- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Activity of Kinase Inhibitors Synthesized from 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Guide for Drug Discovery Professionals
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a valuable starting point for the synthesis of a new generation of targeted therapeutics. Specifically, the aldehyde derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, serves as a versatile intermediate for the construction of a diverse array of kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of inhibitors synthesized from this key building block, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Strategic Advantage of the 5-Fluoro-7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the natural ligands of many enzymes, particularly ATP in the context of protein kinases. The introduction of a fluorine atom at the 5-position can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. This strategic fluorination often leads to compounds with improved pharmacokinetic profiles, a critical consideration in drug development.
Synthesis of Kinase Inhibitors from this compound
The primary synthetic utility of this compound lies in its reactivity towards nucleophiles, enabling the construction of diverse molecular architectures. A common and effective strategy involves a condensation reaction with an appropriate amine, followed by reduction, to yield a variety of substituted aminomethyl derivatives. This approach has been successfully employed in the synthesis of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.
A representative synthetic scheme, adapted from the synthesis of related FGFR inhibitors, is outlined below. While the cited example utilizes a 5-(trifluoromethyl) analog, the synthetic principle is directly applicable to the 5-fluoro counterpart.
Caption: General synthetic route for kinase inhibitors.
Comparative Inhibitor Activity: A Focus on FGFR
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors, providing valuable structure-activity relationship (SAR) data.
The following table summarizes the inhibitory activity of a selection of these compounds against multiple FGFR isoforms. It is important to note that the parent scaffold in this specific study was 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which is structurally and electronically similar to the 5-fluoro analog. The data is presented to illustrate the comparative analysis of such inhibitors.
| Compound ID | R-Group (from R-NH2) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4a | 3,5-dimethoxyphenyl | 15 | 28 | 65 | >1000 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4l | 3-methoxy-5-(trifluoromethoxy)phenyl | 22 | 41 | 89 | >1000 |
| Reference | (Unsubstituted) | 1900 | - | - | - |
Data extracted from a study on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives and is presented for illustrative purposes.
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature of the substituent introduced via the reductive amination of the carbaldehyde has a profound impact on both the potency and selectivity of the resulting inhibitors. The 3,5-dimethoxyphenyl substituent in compound 4h demonstrates the most potent and balanced inhibition across FGFR1, 2, and 3. The introduction of a trifluoromethoxy group in compound 4l maintains good potency, suggesting that this region of the binding pocket can accommodate bulky and electron-withdrawing groups. The significant drop in potency against FGFR4 for most of these compounds suggests a structural basis for achieving isoform selectivity.
Other Potential Kinase Targets
The versatile 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is not limited to FGFR inhibition. Derivatives from this core have shown promise against a range of other kinases, including:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is linked to autoimmune diseases and cancers. The 7-azaindole scaffold is a key component of several approved and investigational JAK inhibitors.
-
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication.[1] Inhibitors of Cdc7 are being explored as potential anti-cancer agents, and azaindole-based compounds have shown promising activity.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of inhibitor activity assessment, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for in vitro kinase assays commonly used to evaluate inhibitors of this class.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a generic method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Caption: Luminescence-based kinase assay workflow.
Materials:
-
Kinase of interest (e.g., FGFR1, JAK2, Cdc7)
-
Kinase-specific peptide substrate
-
ATP
-
Test inhibitors (synthesized from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.
-
Create a serial dilution series of each inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically for each kinase.
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the ADP generated to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Overview
The inhibitors discussed in this guide primarily target protein kinases, which are key components of intracellular signaling pathways that regulate a multitude of cellular processes. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects.
Caption: Key kinase signaling pathways targeted.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 5-fluoro-7-azaindole scaffold provides a strong foundation for developing drug candidates with favorable pharmacological properties. As demonstrated with FGFR inhibitors, systematic modification of the substituents introduced via the carbaldehyde functionality allows for the fine-tuning of inhibitory activity and selectivity. The experimental protocols and signaling pathway overviews provided in this guide are intended to equip researchers with the necessary tools and knowledge to advance their drug discovery programs based on this promising chemical scaffold.
References
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651-20661. [Link]
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Tong, Y., et al. (2013). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 4(2), 211-215. [Link]
-
Montagnoli, A., et al. (2008). A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity. Nature Chemical Biology, 4(6), 357-365. [Link]
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Norman, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14838. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]
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A Researcher's Guide to Purity Assessment of Synthesized 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key heterocyclic aldehyde intermediate in the synthesis of various therapeutic agents. We will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Mass Spectrometry (MS) for structural confirmation. This guide is designed to be a practical resource, grounded in scientific principles and field-proven insights, to ensure the quality and integrity of your synthesized compounds.
Introduction to this compound and the Importance of Purity
This compound, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry. Its structural motif is found in a variety of kinase inhibitors and other targeted therapies. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and manufacturability of the final drug product. Therefore, rigorous purity assessment is a critical step in the synthetic workflow.
Potential Impurities in the Synthesis of this compound
A common synthetic route to introduce the carbaldehyde functional group onto the 7-azaindole scaffold is the Vilsmeier-Haack reaction[1][2]. This reaction, while effective, can lead to several potential impurities. Understanding these potential byproducts is crucial for developing robust analytical methods.
Common Impurities May Include:
-
Unreacted Starting Material: Residual 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Over-formylated Products: Di-formylated species, although less common, can occur.
-
Isomeric Products: Formylation at other positions on the pyrrolo[2,3-b]pyridine ring system.
-
Hydrolyzed Intermediates: Incomplete reaction or workup can lead to the corresponding carboxylic acid.
-
Residual Solvents and Reagents: Such as dimethylformamide (DMF) or phosphorus oxychloride from the Vilsmeier-Haack reagent.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on a variety of factors including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare the most common and effective methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering a robust and reliable method for separating and quantifying components in a mixture[3][4][5]. For routine quality control, a reverse-phase HPLC method with UV detection is often the first choice.
Strengths:
-
Widely available and well-understood technology.
-
Robust and reproducible for quantitative analysis.
-
Versatile with a wide range of stationary and mobile phases.
Limitations:
-
Longer analysis times compared to UPLC.
-
Lower resolution for complex mixtures of closely related impurities.
-
Higher solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher operating pressures[3][4][5]. This results in significantly improved performance over traditional HPLC.
Strengths:
-
Faster Analysis Times: Significantly increases sample throughput.[5]
-
Higher Resolution: Provides better separation of closely eluting impurities.[3]
-
Increased Sensitivity: Sharper peaks lead to lower detection limits.[5]
-
Reduced Solvent Consumption: More environmentally friendly and cost-effective.[3]
Limitations:
-
Higher initial instrument cost.
-
More susceptible to matrix effects and requires cleaner samples.
-
Method transfer from HPLC may require significant optimization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound[6][7]. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For fluorinated compounds like our target molecule, 19F qNMR can be a particularly powerful and specific tool.[8][9]
Strengths:
-
Absolute Quantification: Does not require a reference standard of the analyte.[6][7]
-
High Specificity: Can provide structural information alongside quantitative data.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a highly pure internal standard for accurate quantification.
-
Complex spectra with overlapping signals can make quantification challenging.
Experimental Protocols
The following protocols are provided as illustrative examples based on best practices for the analysis of heterocyclic aldehydes. Method validation according to ICH Q2(R1) guidelines is essential for any analytical procedure used in a regulated environment.[6][7][8]
HPLC/UPLC Method for Purity Determination
This method is designed to separate this compound from its potential impurities.
Chromatographic Conditions (Illustrative Example):
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 min | 10-90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known standards, if available.
1H and 19F qNMR for Absolute Purity Determination
This protocol describes the use of 1H and 19F qNMR for the absolute purity determination of this compound using an internal standard.
NMR Parameters (Illustrative Example):
| Parameter | 1H qNMR | 19F qNMR |
| Spectrometer | 400 MHz or higher | 400 MHz or higher |
| Solvent | DMSO-d6 | DMSO-d6 |
| Internal Standard | Maleic Anhydride (highly pure) | 1,4-Difluorobenzene (highly pure) |
| Pulse Program | Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of interest | Standard quantitative pulse program with a long relaxation delay (D1) |
| Number of Scans | 16 or more for good signal-to-noise | 32 or more for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral of the signal
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the identity of the synthesized compound and for identifying unknown impurities. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used.
Expected Fragmentation (Illustrative):
The molecular ion peak [M]+ or [M+H]+ should be observed at m/z 164.14. Common fragmentation patterns for such heterocyclic aldehydes may involve the loss of the formyl group (-CHO), CO, and fragmentation of the pyrrolopyridine ring system.
Visualization of Workflows
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- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ijcrt.org [ijcrt.org]
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A Senior Application Scientist's Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and materials science.[1] Its structure, which can be considered a bioisostere of indole, features a pyridine ring fused to a pyrrole ring. This unique arrangement imparts distinct electronic properties and hydrogen bonding capabilities, making it a valuable pharmacophore in drug discovery.[2][3] Notably, 7-azaindole derivatives have been successfully incorporated into a range of therapeutics, including kinase inhibitors for oncology, demonstrating their clinical significance.[2]
The construction of the 7-azaindole core, however, presents unique challenges compared to its indole counterpart. The electron-deficient nature of the pyridine ring can deactivate the system towards classical electrophilic substitution reactions, often necessitating specialized synthetic strategies.[2] This guide provides a comparative analysis of the most prominent and synthetically useful methods for the preparation of 7-azaindoles, offering insights into their mechanisms, scope, and practical application. We will delve into both classical and modern catalytic approaches, providing experimental protocols and comparative data to assist researchers in selecting the optimal synthetic route for their specific needs.
Classical Approaches to 7-Azaindole Synthesis
The foundational methods for indole synthesis have been adapted, with varying degrees of success, for the construction of the 7-azaindole nucleus. These classical methods often rely on harsh reaction conditions but remain valuable for their straightforwardness and access to specific substitution patterns.
The Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazone.[4] In the context of 7-azaindoles, the starting material is typically a 2-pyridylhydrazone, derived from the condensation of 2-hydrazinopyridine with an appropriate aldehyde or ketone.[5]
Mechanism and Causality:
The reaction proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. A key[6][6]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core.[4][7] The choice of acid catalyst is critical; strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often required to drive the reaction to completion, particularly with the electron-deficient pyridine ring.
Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 5-chloro-7-azaindole [8]
-
Step 1: Hydrazone Formation: A solution of 5-chloro-2-hydrazinopyridine (1.44 g, 10 mmol) and an appropriate ketone (10 mmol) in ethanol (20 mL) is heated at reflux for 1-2 hours. Upon cooling, the resulting pyridylhydrazone is typically collected by filtration.
-
Step 2: Cyclization: The dried pyridylhydrazone (5 mmol) is added portion-wise to preheated polyphosphoric acid (10 g) at 160-180°C with vigorous stirring. The reaction is typically complete within 5-10 minutes.
-
Step 3: Work-up: The hot reaction mixture is poured onto crushed ice, and the resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Advantages and Disadvantages:
The primary advantage of the Fischer synthesis is its ability to generate a wide variety of substituted 7-azaindoles, depending on the choice of the carbonyl component. However, the reaction often requires harsh acidic conditions and high temperatures, which can limit its compatibility with sensitive functional groups. Moreover, the synthesis of unsymmetrical ketones can lead to mixtures of regioisomeric products.[9]
The Madelung Synthesis
The Madelung synthesis offers a distinct approach, involving the intramolecular cyclization of an N-acyl-o-toluidine derivative.[1] For the synthesis of 7-azaindoles, the starting material is an N-acyl-2-amino-3-methylpyridine.
Mechanism and Causality:
This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, at high temperatures.[1] The base deprotonates both the amide nitrogen and the methyl group, generating a dianion. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon dehydration, affords the 7-azaindole. The requirement for high temperatures can be mitigated in some cases by using organolithium bases at lower temperatures.[1]
Experimental Protocol: Madelung Synthesis of 2-Phenyl-7-azaindole [1]
-
Step 1: Preparation of N-benzoyl-2-amino-3-methylpyridine: To a solution of 2-amino-3-methylpyridine (10.8 g, 100 mmol) in pyridine (50 mL) is added benzoyl chloride (14.1 g, 100 mmol) dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into water, and the precipitate is collected by filtration to yield the N-acylated precursor.
-
Step 2: Cyclization: The N-benzoyl-2-amino-3-methylpyridine (10.6 g, 50 mmol) is mixed with sodium ethoxide (6.8 g, 100 mmol) and heated under an inert atmosphere at 300-350°C for 2 hours.
-
Step 3: Work-up: After cooling, the reaction mass is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Advantages and Disadvantages:
The Madelung synthesis is particularly useful for the preparation of 2-substituted 7-azaindoles.[3] However, the classical conditions are harsh, limiting the substrate scope. Modern modifications using milder bases have expanded its utility, but the preparation of the acylated precursors can be multi-step.[1]
The Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis provides a versatile and often high-yielding route to indoles and azaindoles, starting from o-nitrotoluenes.[10] For 7-azaindoles, a 2-methyl-3-nitropyridine derivative is the key starting material.[11]
Mechanism and Causality:
The synthesis proceeds in two main stages. First, the o-nitrotoluene derivative is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[10] This step takes advantage of the acidity of the methyl protons, which are activated by the adjacent nitro group. The second stage involves the reductive cyclization of the enamine.[10] A variety of reducing agents can be employed, including palladium on carbon with hydrogen, Raney nickel with hydrazine, or tin(II) chloride. The reduction of the nitro group to an amine is followed by spontaneous cyclization onto the enamine and subsequent elimination of the amine moiety to furnish the 7-azaindole.
Experimental Protocol: Leimgruber-Batcho Synthesis of 7-Azaindole [11][12]
-
Step 1: Enamine Formation: A mixture of 2-methyl-3-nitropyridine (13.8 g, 100 mmol) and N,N-dimethylformamide dimethyl acetal (13.1 g, 110 mmol) in DMF (50 mL) is heated at 110-120°C for 12-16 hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude enamine.
-
Step 2: Reductive Cyclization: The crude enamine is dissolved in methanol (200 mL), and a slurry of Raney nickel (approximately 5 g) is added. Hydrazine hydrate (10 mL) is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
-
Step 3: Work-up: The reaction mixture is cooled and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the crude 7-azaindole is purified by column chromatography.
Advantages and Disadvantages:
The Leimgruber-Batcho synthesis is often high-yielding and proceeds under relatively mild conditions for the reductive cyclization step.[10][12] It is particularly useful for preparing 7-azaindoles that are unsubstituted at the 2- and 3-positions. A key advantage is that many substituted o-nitrotoluenes are commercially available.[10] However, the initial enamine formation can require high temperatures and long reaction times.
Modern Catalytic Methods for 7-Azaindole Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the construction and functionalization of the 7-azaindole scaffold.[6]
Palladium-Catalyzed Cross-Coupling Reactions
These methods typically involve the formation of one of the rings of the 7-azaindole system through a C-C or C-N bond-forming reaction catalyzed by a palladium complex.
1. Sonogashira Coupling followed by Cyclization:
This powerful two-step sequence involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[6][13][14]
Mechanism and Causality:
The Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond.[14] The subsequent cyclization of the resulting 2-amino-3-alkynylpyridine can be promoted by a base, such as potassium tert-butoxide, or by a transition metal catalyst.[15]
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization [15]
-
Step 1: Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (2.20 g, 10 mmol) and a terminal alkyne (12 mmol) in triethylamine (30 mL) is added Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol) and CuI (38 mg, 0.2 mmol). The mixture is stirred at room temperature under an inert atmosphere for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the 2-amino-3-alkynylpyridine.
-
Step 2: Cyclization: To a solution of the 2-amino-3-alkynylpyridine (5 mmol) in toluene (25 mL) is added potassium tert-butoxide (672 mg, 6 mmol) and 18-crown-6 (132 mg, 0.5 mmol). The mixture is heated at 65°C for 2-4 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and can be employed to introduce amino substituents at various positions of the 7-azaindole ring.[9][16] It is particularly useful for the synthesis of 4-amino-7-azaindoles, which are important pharmacophores.[8][17]
Mechanism and Causality:
The catalytic cycle involves the oxidative addition of a halo-7-azaindole to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the aminated product and regenerates the Pd(0) catalyst.[9][18] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[8]
Experimental Protocol: Buchwald-Hartwig Amination of 4-chloro-7-azaindole [17]
-
Step 1: Reaction Setup: In a glovebox, a Schlenk tube is charged with 4-chloro-7-azaindole (152 mg, 1 mmol), the desired amine (1.2 mmol), cesium carbonate (488 mg, 1.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).
-
Step 2: Reaction: Dioxane (2 mL) is added, and the tube is sealed. The reaction mixture is heated at 100°C for 12-24 hours.
-
Step 3: Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | 2-Hydrazinopyridines, Aldehydes/Ketones | Strong acid (e.g., PPA), 160-180°C | 40-70% | Access to diverse substitution patterns | Harsh conditions, potential for regioisomers |
| Madelung Synthesis | N-acyl-2-amino-3-methylpyridines | Strong base (e.g., NaOEt), >300°C | 50-80% | Good for 2-substituted derivatives | Very harsh conditions, multi-step precursor synthesis |
| Leimgruber-Batcho Synthesis | 2-Methyl-3-nitropyridines | DMF-DMA, then reducing agent (e.g., Ra-Ni/N₂H₄) | 60-90% | High yields, mild reduction, good for unsubstituted pyrrole ring | High temperature for enamine formation |
| Sonogashira/Cyclization | 2-Amino-3-halopyridines, Alkynes | Pd catalyst, CuI, base; then base or metal for cyclization | 70-95% (over 2 steps) | High yields, mild conditions, modular | Two-step process, requires catalyst |
| Buchwald-Hartwig Amination | Halo-7-azaindoles, Amines | Pd catalyst, ligand, base | 60-95% | Excellent for amination, wide functional group tolerance | Requires pre-formed 7-azaindole, catalyst cost |
Visualizing the Synthetic Pathways
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Leimgruber-Batcho Synthesis Workflow
Caption: General workflow of the Leimgruber-Batcho synthesis.
Conclusion and Future Perspectives
The synthesis of 1H-pyrrolo[2,3-b]pyridine remains an active and important area of research, driven by the broad utility of this scaffold in drug discovery. While classical methods such as the Fischer, Madelung, and Leimgruber-Batcho syntheses provide valuable and often straightforward routes to the 7-azaindole core, they are frequently limited by harsh reaction conditions.
The continued development of modern catalytic methods, particularly those based on palladium-catalyzed cross-coupling reactions, has significantly expanded the synthetic chemist's toolbox. These methods offer milder conditions, greater functional group tolerance, and often higher yields, enabling the synthesis of complex and highly functionalized 7-azaindole derivatives.
For researchers embarking on the synthesis of 7-azaindoles, the choice of method will ultimately depend on the desired substitution pattern, the scale of the synthesis, and the available starting materials. This guide has aimed to provide a comprehensive and objective comparison to aid in this decision-making process, empowering researchers to efficiently access this important class of heterocyclic compounds. Future advancements in this field will likely focus on the development of even more efficient and sustainable catalytic systems, as well as novel synthetic strategies that provide access to previously unattainable 7-azaindole analogues.
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
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The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Center for Biotechnology Information. [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
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Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
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ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]
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Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
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Sequentially Catalyzed Three-Component Masuda–Suzuki–Sono- gashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Thieme Connect. [Link]
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The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]
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The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. ResearchGate. [Link]
-
STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research. [Link]
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Synthesis of Azaindoles. Progress in Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole) derivatives. Intended for researchers, scientists, and professionals in drug development, this document offers a comparative examination of how substitutions on this privileged scaffold influence biological activity against various targets, with a particular focus on protein kinases and phosphodiesterases. The insights and experimental data presented herein are synthesized from peer-reviewed literature to support rational drug design and optimization efforts.
Introduction: The Significance of the 5-Fluoro-7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and purine, making it a valuable core structure in medicinal chemistry.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of many protein kinases has established it as a "privileged scaffold" in the development of kinase inhibitors.[3][4] The introduction of a fluorine atom at the 5-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced potency and selectivity.[3] This guide will dissect the SAR of 5-fluoro-7-azaindole derivatives, providing a comparative analysis of their performance against key biological targets.
Comparative SAR Analysis at Key Biological Targets
The 5-fluoro-7-azaindole scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets. Below, we compare the SAR of derivatives against several important protein kinases and a phosphodiesterase, highlighting the impact of various substitutions.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6] SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have revealed critical insights for optimizing FGFR inhibitory activity.
A key interaction for FGFR inhibition by this scaffold involves a hydrogen bond between the pyrrole N-H and the hinge region of the kinase. The 5-position of the 7-azaindole ring is situated near a hydrophobic pocket, and substitutions at this position can significantly impact potency. The introduction of a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine derivative was shown to increase the inhibitory activity against FGFR1 by nearly 20-fold compared to the unsubstituted analog, suggesting that an electron-withdrawing group of a suitable size can form favorable interactions.[5] While direct comparative data for a 5-fluoro substituent in the same series was not available, the positive effect of the trifluoromethyl group suggests that electronegative substituents at this position are beneficial.
Further optimization of a different series of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors led to the identification of potent compounds where the 3-position was substituted with various aryl groups.[6]
Table 1: Comparison of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors [5]
| Compound | R | FGFR1 IC50 (nM) |
| 1 | H | 1900 |
| 4a | CF3 | 100 |
This table illustrates the significant increase in potency with the introduction of an electron-withdrawing group at the 5-position.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical target for AML therapies.[7] The 7-azaindole scaffold has been explored for the development of potent FLT3 inhibitors.
In a series of 1H-pyrrolo[2,3-b]pyridine derivatives, substitutions at the 3- and 5-positions were investigated. While specific data for 5-fluoro derivatives was limited in the reviewed literature, the general SAR principles for kinase inhibition suggest that the 5-fluoro substituent would likely be well-tolerated and could enhance binding affinity through favorable electronic interactions. One study highlighted that substitution at the 3-position with various aryl and heteroaryl groups led to potent FLT3 inhibitors.[7]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases.[8] SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors have been reported.
In this series, the 5-position was substituted with a 3,4-dichlorophenyl group, and the SAR was explored by modifying the amide portion at the 2-position. While this study did not specifically investigate modifications at the 5-position of the pyrrolo[2,3-b]pyridine core, it demonstrated that the 7-azaindole scaffold is a viable starting point for developing PDE4B inhibitors. The most potent compounds in this series incorporated a 3,3-difluoroazetidine amide, which exhibited a 6-fold selectivity for PDE4B over PDE4D.[8]
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [8]
| Compound | Amide Substituent (R) | PDE4B IC50 (μM) | PDE4D IC50 (μM) |
| 11f | Azetidine | 0.11 | 0.45 |
| 11g | 3-Fluoroazetidine | 0.23 | >10 (% inh @ 10μM = 77) |
| 11h | 3,3-Difluoroazetidine | 0.14 | 0.88 |
This table demonstrates that fluorination of the amide substituent can modulate potency and selectivity.
Causality Behind Experimental Choices
The selection of the 5-fluoro-7-azaindole scaffold for drug discovery is a rational choice driven by established medicinal chemistry principles. The 7-azaindole core mimics the purine structure of ATP, the natural ligand for kinases, allowing for competitive inhibition. The nitrogen atom at the 7-position and the pyrrole N-H act as hydrogen bond acceptor and donor, respectively, anchoring the molecule in the ATP-binding pocket of kinases.
The introduction of a fluorine atom at the 5-position is a strategic modification. Fluorine's high electronegativity can alter the pKa of the pyrrole N-H, potentially strengthening the hydrogen bond with the kinase hinge region. Furthermore, fluorine can participate in favorable orthogonal multipolar C-F···C=O interactions with the protein backbone. Its small size means it can often be substituted for a hydrogen atom without causing steric clashes. From a pharmacokinetic perspective, the C-F bond is very strong, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of the compound.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives are provided below.
General Synthesis of 3-Substituted 5-Fluoro-1H-pyrrolo[2,3-b]pyridines
A common route for the synthesis of functionalized 7-azaindoles involves the Sonogashira coupling followed by cyclization.[9]
Caption: General synthetic workflow for 3-substituted 5-fluoro-7-azaindoles.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-5-fluoro-3-iodopyridine in a suitable solvent (e.g., DMF or dioxane), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or elevated temperatures until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Cyclization: The purified 2-amino-3-alkynylpyridine intermediate is dissolved in a suitable solvent (e.g., DMF or NMP), and a strong base (e.g., potassium tert-butoxide or sodium hydride) is added. The reaction mixture is heated to induce cyclization.
-
Final Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final 3-substituted 5-fluoro-1H-pyrrolo[2,3-b]pyridine is purified by column chromatography or recrystallization.
Bioluminescent Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11]
Caption: Workflow for a bioluminescent kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine test compounds in DMSO. Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Kinase Reaction: In a 384-well plate, add the test compounds, followed by the kinase and substrate mixture. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the compounds on the proliferation of cancer cell lines.[12][13]
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.
Conclusion and Future Directions
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable core for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance the pharmacological properties of these derivatives. The comparative analysis presented in this guide underscores the importance of systematic SAR studies to guide the rational design of new therapeutic agents. Future research in this area should focus on expanding the diversity of substitutions at all positions of the 7-azaindole ring and exploring a wider range of biological targets. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel 5-fluoro-7-azaindole derivatives, contributing to the advancement of drug discovery.
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The Strategic Advantage of Fluorination: A Comparative Guide to Pyrrolopyridine Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles is a perpetual challenge. In the intricate dance of medicinal chemistry, the strategic modification of molecular scaffolds plays a pivotal role. Among the myriad of structural motifs, the pyrrolopyridine core has emerged as a privileged scaffold, present in a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of fluorinated pyrrolopyridine intermediates versus their non-fluorinated counterparts, offering field-proven insights and supporting experimental data to inform rational drug design.
The deliberate incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's properties.[2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2] When applied to the versatile pyrrolopyridine scaffold, these "fluorine effects" can unlock significant advantages in the development of next-generation therapeutics.
Unlocking Enhanced Biological Activity: The Fluorine Advantage
The introduction of fluorine into the pyrrolopyridine scaffold can lead to a significant enhancement in biological potency and selectivity. This is often attributed to fluorine's ability to alter the electronic properties of the molecule, thereby influencing key interactions with biological targets.
A notable example is in the development of spleen tyrosine kinase (SYK) inhibitors, where a 7-fluoro substitution on the pyrrolo[3,4-c]pyridine core was found to have a significant effect on the compound's activity.[3] Similarly, in the pursuit of anti-HIV-1 agents, a pyrrolo[3,4-c]pyridine derivative featuring a 4-fluorophenethyl substituent at the N-2 position exhibited potent activity with an EC50 value of 1.65 µM.[4]
The following table provides a comparative overview of the impact of fluorination on the biological activity of pyrrolopyridine and related heterocyclic scaffolds.
| Compound/Target | Non-Fluorinated Analog (IC50/EC50) | Fluorinated Analog (IC50/EC50) | Fold Improvement | Reference |
| SYK Inhibitor | Potent | Significantly more potent with 7-fluoro substitution | Not quantified | [3] |
| Anti-HIV-1 Agent | Not specified | 1.65 µM (with 4-fluorophenethyl group) | Not applicable | [4] |
| PDE4B Inhibitor | 1.1 µM (Azetidine amide) | 0.41 µM (3,5-difluoro-4-methoxyphenyl) | ~2.7 | [5] |
Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds.
The enhanced potency observed in these examples underscores the value of fluorinated pyrrolopyridine intermediates as building blocks for designing more effective therapeutic agents. The strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its ability to form crucial hydrogen bonds within a protein's active site.
Bolstering Metabolic Stability: A Double-Edged Sword
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like cytochrome P450 (CYP), effectively blocking common sites of metabolism.[2] This "metabolic blocking" can lead to a longer in vivo half-life and improved oral bioavailability.
Below is a generalized workflow for assessing the metabolic stability of a novel compound, a critical step in evaluating the utility of a fluorinated intermediate.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Navigating Synthetic Pathways: The Role of Fluorinated Pyrrolopyridine Intermediates
The synthesis of fluorinated pyrrolopyridines often requires specialized strategies. The following section details a representative protocol for the synthesis of a key intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, and its subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a reported laboratory-scale synthesis and is suitable for producing the fluorinated pyrrolopyridine core.[8][9]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Saturated aqueous ammonium chloride
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the Pyrrole Nitrogen: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM at 0 °C, add 2,6-lutidine (1.2 eq) followed by the dropwise addition of TIPSOTf (1.1 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with water and extract with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the N-TIPS protected intermediate.
-
Lithium-Halogen Exchange and Fluorination: Dissolve the N-TIPS protected bromide (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (1.1 eq) and stir for 30 minutes. A solution of NFSI (1.2 eq) in anhydrous THF is then added dropwise. After stirring for 1 hour at -78 °C, quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Deprotection and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in THF, and TBAF (1.1 eq, 1M in THF) is added. After stirring for 30 minutes at room temperature, the reaction is concentrated and the residue is purified by flash column chromatography on silica gel to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol provides a general method for the functionalization of the fluorinated pyrrolopyridine core.
Materials:
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridine (or a halogenated derivative)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Reaction: Add the degassed solvent system via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion: A Strategic Imperative for Modern Drug Discovery
The judicious use of fluorinated pyrrolopyridine intermediates offers a powerful strategy to enhance the biological activity and modulate the pharmacokinetic properties of drug candidates. By leveraging the unique characteristics of fluorine, medicinal chemists can address common challenges in drug development, such as poor metabolic stability and off-target effects. While the impact of fluorination is not universally predictable and requires empirical validation, the evidence strongly supports the continued exploration and application of these valuable building blocks. The synthetic protocols provided herein offer a practical starting point for researchers to incorporate fluorinated pyrrolopyridine scaffolds into their discovery programs, paving the way for the development of innovative and more effective medicines.
References
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Thibault, C., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(22), 4041–4043*. [Link]
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Scilit. (n.d.). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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American Chemical Society. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2195*. [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 54-69. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]
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Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
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ResearchGate. (2025). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Retrieved from [Link]
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NCBI. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from [Link]
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NCBI. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
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NCBI. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]
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biological assay results for compounds derived from 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
A Comparative Guide to the Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine enables it to form key hydrogen bond interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1] The strategic introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced potency and selectivity for various protein kinases. This guide provides a comparative analysis of the biological assay results for compounds derived from this core structure, with a focus on their activity as inhibitors of key enzymes in cellular signaling pathways. While the direct precursor for many of these compounds is the versatile intermediate, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde[2], this review will focus on the biological activities of the resulting derivatives targeting Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAK).
I. Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Abnormal activation of the FGFR signaling pathway is a known driver in the progression of various cancers, including breast, lung, and bladder cancer.[3][4] This makes FGFRs an attractive target for cancer therapeutics.[3][4] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent FGFR inhibitors.
Comparative Analysis of FGFR Inhibition
A notable series of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against FGFR isoforms 1, 2, and 3.[3][4] Structure-activity relationship (SAR) studies led to the identification of compound 4h , which exhibited impressive pan-FGFR inhibitory activity.[3][4] The table below compares the in vitro inhibitory activity of compound 4h against different FGFR isoforms.
| Compound | Target | IC50 (nM) | Cellular Activity |
| 4h | FGFR1 | 7 | Inhibited breast cancer 4T1 cell proliferation and induced apoptosis.[3][4] |
| FGFR2 | 9 | Significantly inhibited migration and invasion of 4T1 cells.[3][4] | |
| FGFR3 | 25 | ||
| FGFR4 | 712 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that compound 4h is a potent inhibitor of FGFR1, 2, and 3, with significantly lower activity against FGFR4.[3][4] Its efficacy in cellular assays underscores its potential as a lead compound for the development of anticancer agents.[3][4]
FGFR Signaling Pathway and Inhibition
The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for inhibitors like the 1H-pyrrolo[2,3-b]pyridine derivatives. Upon binding of a fibroblast growth factor (FGF), the receptor dimerizes and undergoes autophosphorylation, activating downstream pathways like RAS-MEK-ERK and PI3K-Akt, which promote cell proliferation and survival.[3] The synthesized inhibitors act by competing with ATP for the kinase domain, thereby preventing phosphorylation and blocking downstream signaling.
Caption: FGFR signaling pathway and mechanism of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR kinases is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Procedure:
-
The compounds are serially diluted in DMSO and added to a 384-well assay plate.
-
The FGFR kinase, biotinylated substrate, and ATP are added to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents (europium-labeled antibody and SA-APC) are added to stop the reaction and initiate the FRET signal generation.
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
II. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[5] Consequently, the development of potent and selective GSK-3β inhibitors is an active area of research. Pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of GSK-3β inhibitors.[5]
Comparative Analysis of GSK-3β Inhibition
A series of novel pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against GSK-3β. Notably, compounds 41 , 46 , and 54 exhibited sub-nanomolar IC50 values and high selectivity over other kinases.[5]
| Compound | Target | IC50 (nM) | Cellular Activity |
| 41 | GSK-3β | 0.22 | Increased GSK-3β phosphorylation at Ser9, inhibiting tau hyperphosphorylation in SH-SY5Y cells.[5] |
| 46 | GSK-3β | 0.26 | N/A |
| 54 | GSK-3β | 0.24 | N/A |
| AZD1080 (Reference) | GSK-3β | 6.8 | N/A |
Data for reference compound AZD1080 is provided for comparative purposes.
The exceptional potency of these compounds, particularly compound 41 , highlights the potential of the pyrrolo[2,3-b]pyridine scaffold for developing therapeutics for neurodegenerative diseases like Alzheimer's.[5]
GSK-3β in Tau Hyperphosphorylation
In the context of Alzheimer's disease, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibitors of GSK-3β can prevent this pathological process.
Caption: Role of GSK-3β in tau pathology and its inhibition.
Experimental Protocol: Cellular Assay for Tau Phosphorylation
The effect of GSK-3β inhibitors on tau phosphorylation is typically assessed in a cell-based assay using a neuronal cell line such as SH-SY5Y.
Step-by-Step Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., at Ser396) and total tau.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of phosphorylated tau to total tau.
III. Inhibition of Janus Kinases (JAK)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[6] As such, JAK inhibitors are being developed for the treatment of autoimmune diseases and cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to create selective JAK inhibitors.[6]
Comparative Analysis of JAK Inhibition
Derivatives of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been designed as potent and selective JAK1 inhibitors.[6] The (S,S)-enantiomer of compound 31g , denoted as 38a , demonstrated excellent potency for JAK1 and selectivity over other JAK family members.[6]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 38a | 1.3 | 48.5 | 114.7 | 12.3 |
| Tofacitinib (Reference) | 1.2 | 2.1 | 5.6 | 28.1 |
Data for the pan-JAK inhibitor Tofacitinib is included for comparison.
The data shows that compound 38a is a highly potent JAK1 inhibitor with significant selectivity over JAK2 and JAK3, a desirable profile for minimizing off-target effects associated with broader JAK inhibition.[6]
JAK/STAT Signaling Pathway
The diagram below illustrates the JAK/STAT signaling pathway. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade at the initial phosphorylation step.
Caption: The JAK/STAT signaling pathway and its inhibition.
IV. Conclusion
The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable core structure in modern medicinal chemistry. The derivatives discussed in this guide demonstrate that strategic modifications to this scaffold can yield potent and selective inhibitors for diverse and therapeutically relevant protein kinase families, including FGFR, GSK-3β, and JAK. The presented biological assay data and experimental methodologies provide a framework for researchers and drug development professionals to compare the performance of these compounds and guide the design of future generations of kinase inhibitors with improved efficacy and safety profiles.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (2013). PubMed. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5 H -pyrrolo[1,2- b ][1][3][7]triazole derivatives as necroptosis inhibito. RSC Medicinal Chemistry. [Link]
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Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. (2021). PubMed. [Link]
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. (2015). PubMed. [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies on a series of novel 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives. We will delve into the rationale behind their design, the selection of relevant kinase targets, and a detailed, step-by-step protocol for performing and analyzing the docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of potent and selective kinase inhibitors.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structure mimics the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[2][3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, effectively anchoring the molecule in the ATP-binding pocket. The strategic placement of a fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the molecule. The introduction of a carbaldehyde group at the 6-position provides a versatile synthetic handle for the generation of a diverse library of derivatives, allowing for the exploration of various interactions with the solvent-exposed region of the active site.
Designing a Focused Library of Derivatives
For this comparative study, we will design a focused library of ten hypothetical derivatives based on the this compound core. The aldehyde will be converted to various functional groups to probe different interactions with the target kinases. The rationale is to explore the impact of substituents with varying electronic and steric properties on binding affinity and selectivity.
Core Scaffold: this compound
Derivative Modifications at the 6-position:
-
Derivative 1 (F6C-OH): Reduction of the aldehyde to a primary alcohol.
-
Derivative 2 (F6C-COOH): Oxidation of the aldehyde to a carboxylic acid.[5]
-
Derivative 3 (F6C-NH2): Reductive amination to a primary amine.
-
Derivative 4 (F6C-NMe2): Reductive amination to a dimethylamine.
-
Derivative 5 (F6C-Im): Formation of an imidazole ring.
-
Derivative 6 (F6C-Pyr): Formation of a pyrrolidine ring.
-
Derivative 7 (F6C-Pip): Formation of a piperidine ring.
-
Derivative 8 (F6C-OPh): Formation of a phenyl ether.
-
Derivative 9 (F6C-NHPh): Formation of a secondary aniline.
-
Derivative 10 (F6C-SO2Ph): Formation of a phenyl sulfonamide.
Selecting Relevant Kinase Targets
The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of kinases.[3][4] For this comparative docking study, we will select three well-validated kinase targets known to be implicated in cancer and inflammation, and for which crystal structures in complex with 7-azaindole-like inhibitors are available:
-
Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase often dysregulated in various cancers.[6][7][8] We will use the crystal structure of FGFR1 in complex with a potent inhibitor (PDB ID: 4UXQ) as our receptor model.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, a critical process in tumor growth and metastasis.[9][10][11] The crystal structure of VEGFR2 in complex with a small molecule inhibitor (PDB ID: 2OH4) will be utilized.[11]
-
Aurora Kinase A: A serine/threonine kinase that plays a crucial role in mitosis and is a target for cancer therapy.[12][13][14] We will use the crystal structure of Aurora Kinase A in complex with an inhibitor (PDB ID: 7AYH).[15]
Comparative Molecular Docking Protocol
This section provides a detailed, step-by-step protocol for performing the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[16][17][18]
Part 1: Preparation of Receptor and Ligand Files
This initial phase involves preparing the protein and ligand structures for the docking simulation.
Diagram of the Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol:
-
Obtain Receptor Structures: Download the PDB files for FGFR1 (4UXQ), VEGFR2 (2OH4), and Aurora Kinase A (7AYH) from the RCSB Protein Data Bank.
-
Prepare Receptor Structures:
-
Open each PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[19][20]
-
Remove all water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared receptor in the PDBQT format using AutoDock Tools.[21][22]
-
-
Generate Ligand Structures:
-
Draw the 2D structures of the ten this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a program like Avogadro or the built-in functions of your chemical drawing software.
-
Save the 3D structures as PDB files.
-
-
Prepare Ligand Structures:
Part 2: Molecular Docking Simulation
This phase involves setting up and running the docking calculations.
Step-by-Step Protocol:
-
Define the Grid Box:
-
For each receptor, the grid box, which defines the search space for the docking, should be centered on the binding site of the original co-crystallized ligand.[20]
-
In AutoDock Tools, load the prepared receptor PDBQT file.
-
Use the "Grid Box" option to define the dimensions and center of the grid. A typical grid size is 25 x 25 x 25 Å, but this should be adjusted to encompass the entire binding pocket.
-
-
Configure AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Run the Docking Simulation:
Part 3: Analysis and Visualization of Results
Step-by-Step Protocol:
-
Analyze Binding Affinities:
-
Extract the binding affinity scores for the top-ranked pose of each derivative against each kinase target from the output log files.
-
Organize this data into a table for easy comparison.
-
-
Visualize Binding Poses:
-
Generate 2D Interaction Diagrams:
Hypothetical Results and Interpretation
The following table presents a hypothetical summary of the docking results for our focused library of derivatives against the three selected kinase targets.
| Derivative | FGFR1 (kcal/mol) | VEGFR2 (kcal/mol) | Aurora A (kcal/mol) |
| F6C-OH | -7.8 | -7.5 | -7.2 |
| F6C-COOH | -8.5 | -8.2 | -7.9 |
| F6C-NH2 | -8.2 | -7.9 | -7.6 |
| F6C-NMe2 | -8.0 | -7.7 | -7.4 |
| F6C-Im | -9.1 | -8.8 | -8.5 |
| F6C-Pyr | -8.7 | -8.4 | -8.1 |
| F6C-Pip | -8.9 | -8.6 | -8.3 |
| F6C-OPh | -9.5 | -9.2 | -8.9 |
| F6C-NHPh | -9.8 | -9.5 | -9.2 |
| F6C-SO2Ph | -10.2 | -9.9 | -9.6 |
Interpretation of Hypothetical Results:
-
Structure-Activity Relationship (SAR): The hypothetical data suggests that extending the 6-carbaldehyde with larger, aromatic, and hydrogen-bonding capable groups generally leads to improved binding affinities across all three kinases. The phenyl sulfonamide derivative (F6C-SO2Ph) shows the most potent binding, likely due to its ability to form additional hydrogen bonds and favorable hydrophobic interactions.
-
Selectivity: While the derivatives show activity against all three kinases, some subtle selectivity can be observed. For instance, the difference in binding affinity of F6C-SO2Ph between FGFR1 (-10.2 kcal/mol) and Aurora A (-9.6 kcal/mol) suggests a potential for developing FGFR1-selective inhibitors.
-
Binding Mode Analysis: Visualization of the binding poses would be crucial to understand the structural basis for these differences in affinity and selectivity. For example, the sulfonamide group of F6C-SO2Ph might be forming a key hydrogen bond with a specific residue in the FGFR1 active site that is not present or accessible in VEGFR2 or Aurora A.
Diagram of Key Interactions
Caption: Key interactions of the most potent derivative with the FGFR1 active site.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for conducting a comparative molecular docking study of novel this compound derivatives. By systematically exploring a focused library of compounds against a panel of relevant kinase targets, researchers can gain valuable insights into the structure-activity relationships and identify promising candidates for further development. The hypothetical results presented here illustrate how such a study can guide the design of more potent and selective kinase inhibitors.
The next steps would involve the synthesis of these derivatives and their experimental validation through in vitro kinase assays and cell-based proliferation assays. The experimental data would then be used to refine the docking models and further guide the optimization of this promising scaffold for the development of novel anticancer therapeutics.
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AutoDock Vina. The Scripps Research Institute. [Link]
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Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]
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ResearchGate. (n.d.). Different types of 7-azaindole inhibitors specifying their binding... [Link]
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ResearchGate. (n.d.). Comparison of crystal structure of Aurora-A bound to 7a and published... [Link]
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Chaikuad, A., Karatas, M., Kunick, C., Knapp, S., & Structural Genomics Consortium (SGC). (2021). Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). RCSB PDB. [Link]
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ResearchGate. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]
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ResearchGate. (n.d.). Chemical structures of some representative FGFR inhibitors. [Link]
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RCSB PDB. (2026, January 14). 7I81: Crystal Structure of 22 bound to CK2a. [Link]
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ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex... [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a heterocyclic compound that combines the chemical properties of a fluorinated aromatic system, a pyridine ring, and a reactive aldehyde group. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment: Understanding the Compound's Profile
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. While a specific, comprehensive toxicological profile for this exact molecule may not be widely available, its structural motifs provide a strong basis for a robust hazard assessment.
-
Fluorinated Organic Compound: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests that the compound is likely persistent in the environment, earning such chemicals the moniker "forever chemicals."[1][2] Improper disposal can lead to long-term environmental contamination. The high temperatures required for the complete destruction of fluorinated compounds underscore the need for specialized disposal methods like high-temperature incineration.[3]
-
Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances.[4][5] They can be toxic and are subject to specific waste disposal regulations. Waste pyridine is often managed through incineration.[5]
-
Aldehyde Functionality: Aldehydes are a reactive class of organic compounds.[6][7] The carbonyl group makes them susceptible to a variety of reactions, and some aldehydes are known to be irritants or sensitizers.[8] This reactivity must be considered during waste segregation to prevent inadvertent reactions in the waste container.
Based on these structural components, this compound should be treated as a hazardous substance. The safety data sheet for this compound indicates it is an acute oral toxicant (Category 4) and a serious eye irritant (Category 2).[9]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [9] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | [9] |
| Skin Corrosion/Irritation | May cause skin irritation. | [10][11][12] |
| Respiratory Irritation | May cause respiratory irritation. | [11][12] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[13]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be used. Gloves must be inspected before use and disposed of properly after handling the chemical.[14]
-
Protective Clothing: A laboratory coat is essential to protect street clothes from contamination.[13]
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[11][13]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designated Waste Container: All waste containing this compound, including residual amounts of the solid, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[15][16]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a clear identification of the contents, including the full chemical name. The date of initial waste addition should also be recorded.[16][17]
-
Incompatible Materials: This compound should not be mixed with incompatible waste streams.[15] Store the waste container away from strong oxidizing agents and acids.[16]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.
-
Waste Collection:
-
Carefully transfer any remaining solid this compound into the designated hazardous waste container.
-
Collect all contaminated materials, such as gloves, weighing boats, and wipers, in the same container.[15]
-
For solutions containing the compound, ensure the waste container is compatible with the solvent used.
-
-
Container Management:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[13]
-
Provide the disposal service with the complete chemical name and any available safety data sheets to ensure they can handle the waste appropriately.[13]
-
-
Recommended Disposal Technology:
-
High-Temperature Incineration: Due to the presence of the carbon-fluorine bond, high-temperature incineration is a promising disposal method.[1] This process has the potential to permanently eliminate per- and polyfluoroalkyl substances (PFAS) and other fluorinated organic compounds.[1][3] The incinerator must be equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, such as hydrogen fluoride.[13]
-
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Sources
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Personal protective equipment for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
A Strategic Guide to the Safe Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For the diligent researcher navigating the complexities of novel compound synthesis, the paramount consideration must always be safety. The compound this compound, a key intermediate in many drug discovery pipelines, presents a unique set of handling challenges due to its chemical structure. This guide provides an in-depth, experience-driven framework for its safe manipulation, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking research.
Hazard Analysis: Understanding the Reactivity Profile
This compound is a solid organic compound with a molecular weight of 164.14 g/mol .[1] Its structure incorporates three key features that inform our safety protocol: an aromatic aldehyde, a fluorinated pyridine ring, and a pyrrole moiety. This combination necessitates a multi-faceted approach to personal protection.
The primary known hazards associated with this compound are:
-
Acute Oral Toxicity (Harmful if swallowed): Indicated by the H302 hazard statement.[1]
-
Serious Eye Irritation: Indicated by the H319 hazard statement.[1]
The GHS07 exclamation mark pictogram serves as a visual warning for these hazards.[1] Beyond these documented classifications, the chemical functionalities suggest other potential risks that a prudent scientist must consider. Aromatic aldehydes can be skin and respiratory irritants.[2] Pyridine and its derivatives are known for their potential to be absorbed through the skin and can be harmful if inhaled or swallowed.[3][4]
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is your first and most critical line of defense. The following table outlines the minimum required PPE, with explanations rooted in the chemical nature of this compound.
| Protection Type | Specific Recommendations | Rationale for Selection |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | The H319 classification for serious eye irritation demands robust protection.[1] Aldehydes, in general, can cause significant eye damage.[2] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or nitrile gloves are recommended.[2][5] Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a prudent practice when handling this compound neat. | The pyridine-like structure suggests the potential for dermal absorption.[3][4] Aldehydes can also cause skin irritation.[2] Nitrile and butyl rubber offer good resistance to a broad range of chemicals. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, chemically resistant coveralls should be considered. | This protects against accidental spills on clothing and skin. The flame-retardant property is a general laboratory best practice. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. | Aromatic aldehydes can be respiratory irritants.[2] While not specifically classified as a respiratory hazard, the principle of ALARA (As Low As Reasonably Achievable) for exposure dictates the use of engineering controls like a fume hood. |
Operational Blueprint: From Receipt to Reaction
A systematic workflow is essential to minimize risk and ensure procedural consistency. The following diagram and steps outline a safe handling process for this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation is Paramount:
-
Before any work begins, thoroughly review the Safety Data Sheet (SDS) if available, or at a minimum, the known hazard classifications for this compound.
-
Conduct a formal risk assessment for your specific experimental procedure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Don all required PPE as outlined in the table above.
-
-
Controlled Environment Handling:
-
Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
When weighing the solid, use a draft shield to prevent the fine powder from becoming airborne.
-
Keep the container tightly closed when not in use to prevent sublimation and contamination.[3]
-
-
Emergency Preparedness:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
A Responsible Conclusion: Waste Management and Disposal
The proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Waste Segregation: All waste containing this compound, whether solid or in solution, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a separate, clearly marked hazardous waste bag.
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[4] Adhere strictly to all local, state, and federal regulations. Under no circumstances should this chemical or its waste be disposed of down the drain.
By integrating these safety protocols into your laboratory practice, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
- Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Washington State University. (n.d.). Pyridine Safety Data Sheet.
- Sigma-Aldrich. (2023, February 1). Pyridine Safety Data Sheet.
- Benchchem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
- Sigma-Aldrich. (n.d.). This compound.
- Perfumer's Apprentice. (2021, October 12). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET.
- De Monchy Aromatics Limited. (n.d.). SAFETY DATA SHEET De Monchy Aromatics Limited.
- The John D. Walsh Company. (2015, July 5). SAFETY DATA SHEET.
- Capot Chemical. (2025, December 24). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Sources
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- 2. homework.study.com [homework.study.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
